molecular formula C11H9BrFN B11858625 4-Bromo-6-fluoro-2,8-dimethylquinoline

4-Bromo-6-fluoro-2,8-dimethylquinoline

Cat. No.: B11858625
M. Wt: 254.10 g/mol
InChI Key: GPUJVLVTFXVDCY-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2,8-dimethylquinoline is a useful research compound. Its molecular formula is C11H9BrFN and its molecular weight is 254.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-fluoro-2,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-fluoro-2,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

4-bromo-6-fluoro-2,8-dimethylquinoline

InChI

InChI=1S/C11H9BrFN/c1-6-3-8(13)5-9-10(12)4-7(2)14-11(6)9/h3-5H,1-2H3

InChI Key

GPUJVLVTFXVDCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)Br)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-fluoro-2,8-dimethylquinoline: A Strategic Approach for Novel Compound Investigation

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and development, researchers frequently encounter novel chemical entities that hold therapeutic promise. The compound of interest, 4-Bromo-6-fluoro-2,8-dimethylquinoline, presents a unique case. An extensive search of publicly available chemical databases and scientific literature did not yield specific data for this exact structure. This is not an uncommon scenario and presents an opportunity to apply fundamental principles of medicinal chemistry and drug development to predict its properties and outline a comprehensive strategy for its synthesis and characterization.

This guide will therefore serve a dual purpose. Firstly, it will address the inquiry into 4-Bromo-6-fluoro-2,8-dimethylquinoline by providing a scientifically grounded estimation of its properties based on closely related, well-documented analogs. Secondly, it will provide a robust framework for the investigation of such novel compounds, using our target molecule as a case study. We will primarily draw insights from 4-Bromo-2,8-dimethylquinoline and 4-Bromo-6-fluoroquinoline to build a comprehensive profile.

Section 1: Physicochemical Properties and In Silico Profiling

The journey of a drug candidate begins with a thorough understanding of its fundamental physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.

Core Molecular Attributes

Based on its constituent atoms, the predicted molecular formula and weight for 4-Bromo-6-fluoro-2,8-dimethylquinoline are presented below. For comparative analysis, the properties of two key structural analogs are also provided.

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-6-fluoro-2,8-dimethylquinoline (Predicted) C₁₁H₉BrFN~269.10
4-Bromo-2,8-dimethylquinolineC₁₁H₁₀BrN236.11[1]
4-Bromo-6-fluoroquinolineC₉H₅BrFN226.05[2]

The introduction of a fluorine atom in place of a hydrogen atom is expected to increase the molecular weight by approximately 18 g/mol , which is consistent with the predicted value.

The Influence of Substituents on Physicochemical Properties

The substituents on the quinoline core—a bromine atom at position 4, a fluorine atom at position 6, and methyl groups at positions 2 and 8—are not mere decorations. Each plays a critical role in defining the molecule's character.

  • Bromine (4-position): The electron-withdrawing nature of bromine can influence the electron density of the quinoline ring system, potentially affecting its reactivity and interactions with biological targets. Its presence also significantly increases the molecular weight and can impact lipophilicity.

  • Fluorine (6-position): The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry.[3] It can enhance metabolic stability by blocking potential sites of metabolism, improve binding affinity to target proteins, and modulate the basicity of the quinoline nitrogen. The high electronegativity of fluorine can also alter the electronic properties of the molecule.[3]

  • Methyl Groups (2- and 8-positions): These small alkyl groups can have a profound impact on the molecule's conformation and lipophilicity. The methyl group at the 2-position may influence the basicity of the quinoline nitrogen through steric hindrance, while the 8-methyl group can introduce a specific three-dimensional shape that might be crucial for selective binding to a target.

Section 2: Synthesis and Purification Strategies

The synthesis of novel quinoline derivatives often involves established chemical reactions, which can be adapted for the specific target molecule. A plausible synthetic route for 4-Bromo-6-fluoro-2,8-dimethylquinoline would likely involve a multi-step process, leveraging known quinoline synthesis methodologies.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to the synthesis would be to construct the substituted quinoline core first, followed by the introduction of the bromine atom if not already incorporated in the starting materials. The Gould-Jacobs reaction or the Conrad-Limpach synthesis are common methods for forming the quinoline ring.[3]

A proposed high-level synthetic workflow is depicted below:

Synthetic_Workflow A Substituted Aniline (e.g., 4-bromo-2,6-difluoroaniline) C Cyclization Reaction A->C B Cyclization Precursor (e.g., Diethyl ethoxymethylenemalonate) B->C D Substituted Quinolin-4-one C->D E Halogenation (e.g., with POBr₃) D->E F 4-Bromo-6-fluoro-quinolin-4-ol E->F G Methylation/Further Modification F->G H Target Molecule: 4-Bromo-6-fluoro-2,8-dimethylquinoline G->H

Caption: A generalized synthetic workflow for substituted quinolines.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a generalized protocol that would require optimization for the specific synthesis of 4-Bromo-6-fluoro-2,8-dimethylquinoline.

  • Synthesis of the Quinolin-4-one Intermediate:

    • React a suitably substituted aniline (e.g., an aniline with the desired fluorine and methyl groups) with a cyclization precursor like diethyl ethoxymethylenemalonate.[4]

    • The reaction is typically carried out in a high-boiling point solvent such as diphenyl ether at elevated temperatures to facilitate the cyclization.[4]

    • The resulting quinolin-4-one can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

  • Bromination of the Quinolin-4-one:

    • The hydroxyl group at the 4-position of the quinolin-4-one can be converted to a bromine atom using a brominating agent such as phosphorus oxybromide (POBr₃).

    • This reaction is typically performed in a sealed tube or under reflux conditions.

    • Work-up involves carefully quenching the reaction mixture with ice water and neutralizing with a base to precipitate the bromoquinoline product.

  • Purification:

    • The crude product would likely require purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system.

    • The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Section 3: Structural Elucidation and Characterization

The unambiguous confirmation of the structure of a novel compound is paramount. A combination of spectroscopic techniques is essential for this purpose.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the structural characterization of a newly synthesized organic molecule.

Characterization_Workflow Start Synthesized Compound MS Mass Spectrometry (MS) - Molecular Ion Peak - Isotopic Pattern Start->MS IR Infrared (IR) Spectroscopy - Functional Groups Start->IR NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) Start->NMR Purity Purity Assessment (HPLC) MS->Purity IR->Purity NMR->Purity Final Structure Confirmed Purity->Final Biological_Evaluation A Novel Compound B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A streamlined workflow for the biological evaluation of a novel compound.

Conclusion

While 4-Bromo-6-fluoro-2,8-dimethylquinoline remains a novel, uncharacterized molecule, its structural features suggest it is a compound of significant interest for drug discovery. By applying the principles of medicinal chemistry and drawing upon data from closely related analogs, we can predict its properties and devise a clear and logical strategy for its synthesis, characterization, and biological evaluation. This guide provides a comprehensive framework for researchers and scientists to navigate the exciting and challenging process of investigating novel chemical entities and unlocking their therapeutic potential.

References

  • ChemSynthesis. (2025, May 20). 4-bromo-6,8-difluoroquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N). Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-Bromo-6-methyl-quinoline | CAS#:1070879-23-0. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2,6-difluoroaniline. Retrieved from [Link]

  • Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230.
  • PubChem. (n.d.). 6-Bromo-4-chloro-2,8-dimethylquinoline. Retrieved from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Chemazone. (n.d.). 2-bromo-4-ethyl-6-fluoro-8-methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,8-dimethylquinoline. Retrieved from [Link]

  • Asghar, M. N., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC.

Sources

Solvation Dynamics and Experimental Protocols for 4-Bromo-6-fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The handling of highly functionalized heterocyclic scaffolds is a persistent bottleneck in both medicinal chemistry and materials science. 4-Bromo-6-fluoro-2,8-dimethylquinoline (CAS: 1378259-56-3) represents a particularly challenging chemotype. While its poly-substituted nature makes it an invaluable intermediate for palladium-catalyzed cross-coupling and the development of bioactive libraries, these same structural features create a rigid crystal lattice that severely restricts its solubility in standard media.

This technical whitepaper provides an authoritative guide to the solvation dynamics of 4-Bromo-6-fluoro-2,8-dimethylquinoline. By deconstructing the causality behind its physicochemical behavior, we establish self-validating experimental protocols for preparing high-concentration stock solutions and biphasic reaction mixtures, ensuring structural integrity and reproducibility across workflows.

Physicochemical Profiling: The Causality of Solvation

To optimize solvent selection, one must first understand why this specific molecule resists dissolution in both highly polar aqueous media and highly non-polar aliphatic solvents. The solubility profile is dictated by three competing structural modifications on the quinoline core:

  • The 4-Bromo Substituent: The introduction of a heavy halogen at the C4 position significantly increases the molecule's overall lipophilicity (LogP) and molecular weight. While this provides the essential reactive site for nucleophilic substitution and cross-coupling, it drastically reduces aqueous solubility [3].

  • The 6-Fluoro Substituent: Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). This alters the electron density distribution across the aromatic system, modulating the dipole moment and reducing the hydrogen-bond acceptor capacity of the quinoline nitrogen [4].

  • The 2,8-Dimethyl Steric Shielding (Critical Factor): Unsubstituted to form a highly soluble cationic salt [2]. However, the methyl groups at the C2 and C8 positions create severe steric hindrance around the nitrogen lone pair. This steric bulk artificially lowers the effective basicity (pKa) of the nitrogen. Consequently, [1].

Because protonation is sterically hindered, researchers must rely entirely on organic solvents capable of disrupting the strong


 stacking and dipole-dipole interactions of the crystal lattice.

Quantitative Solvation Matrix

The following table summarizes the extrapolated solubility limits of 4-Bromo-6-fluoro-2,8-dimethylquinoline across various organic solvent classes, providing the mechanistic rationale for each.

Solvent CategoryRepresentative SolventEst. Solubility Limit (mg/mL)Dielectric Constant (ε)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.046.7Strong dipole-dipole interactions overcome lattice energy; optimal for biological assay stock solutions.
Polar Aprotic Dimethylformamide (DMF)> 40.036.7Excellent solvation; preferred for high-temperature organic synthesis due to lower viscosity than DMSO.
Moderately Polar Dichloromethane (DCM)> 30.08.9High polarizability perfectly matches the brominated core; ideal for extractions and room-temp reactions.
Polar Protic Methanol (MeOH)10.0 - 15.032.7Solvation is limited because steric hindrance at the N-atom prevents efficient hydrogen bonding.
Non-Polar Hexane / Heptane< 1.01.9Insufficient polarity to disrupt the aromatic

stacking; causes immediate precipitation.

Workflow Visualization: Solvent Selection

SolventSelection Start 4-Bromo-6-fluoro-2,8-dimethylquinoline Solvent Selection App Determine Downstream Application Start->App Bio Biological Assays (In vitro screening) App->Bio Assay Synth Organic Synthesis (Cross-Coupling) App->Synth Synthesis DMSO Primary Solvent: DMSO (Max 50 mM stock) Bio->DMSO DCM_DMF Primary Solvent: DMF or Toluene (Depends on Catalyst) Synth->DCM_DMF Aqueous Aqueous Buffer Dilution (Keep DMSO < 1%) DMSO->Aqueous CoSolvent Co-solvent System (e.g., Toluene/H2O 10:1) DCM_DMF->CoSolvent

Figure 1: Decision tree for 4-Bromo-6-fluoro-2,8-dimethylquinoline solvent selection.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must contain built-in verification steps. The following methodologies are designed as self-validating systems to prevent downstream failures caused by incomplete solvation.

Protocol A: Preparation of High-Concentration Stock Solutions (For Bioassays)

Because aqueous buffers will cause this compound to crash out of solution, biological assays require a highly concentrated DMSO stock that is diluted into the assay buffer at the very last step (keeping final DMSO concentration < 1%).

  • Step 1: Desiccation. Ensure the 4-Bromo-6-fluoro-2,8-dimethylquinoline powder is fully desiccated. Ambient moisture absorbed by the powder will drastically reduce its solubility in DMSO.

  • Step 2: Volumetric Addition. Weigh the desired mass into a borosilicate glass vial. Add anhydrous, assay-grade DMSO to achieve a 50 mM concentration.

  • Step 3: Thermal Sonication. Sonicate the vial in a water bath at 35°C for 10 minutes. The slight thermal energy helps overcome the initial lattice activation energy.

  • Step 4: Self-Validation (The Tyndall Effect Test). Shine a focused laser pointer (e.g., 532 nm green laser) directly through the vial in a dark room.

    • Pass: The beam path is invisible in the liquid. The solution is homogenous.

    • Fail: The beam path is highly visible (scattering). Micro-precipitates remain. You must add 10% more DMSO and re-sonicate.

Protocol B: Biphasic Solvent Systems for Suzuki-Miyaura Cross-Coupling

For synthetic applications, [3]. Because the inorganic base (e.g.,


) requires water, but the quinoline requires an organic solvent, a biphasic system is mandatory.
  • Step 1: Organic Solvation. Dissolve the quinoline derivative in Toluene (or DMF) at a concentration of 0.2 M.

  • Step 2: Base Preparation. Dissolve the inorganic base in deionized water (typically 2.0 M).

  • Step 3: Biphasic Mixing. Combine the organic and aqueous phases in a Schlenk flask (typical ratio 4:1 Toluene:

    
    ). Add the palladium catalyst and a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction at the solvent interface.
    
  • Step 4: Self-Validation (Phase Partition Verification). Before heating, stop the stirring and allow the phases to separate. Extract 5

    
    L from the aqueous layer and spot it on a TLC plate. Visualize under UV (254 nm).
    
    • Pass: No UV-active spot is seen from the aqueous phase. The quinoline is safely partitioned in the organic layer, ready for the reaction.

    • Fail: A spot is visible. The organic solvent volume is insufficient, risking precipitation of the starting material during the reaction.

References

  • International Agency for Research on Cancer. "Exposure Data - Styrene, Styrene-7,8-oxide, and Quinoline." NCBI Bookshelf, National Institutes of Health, 2019.[Link]

  • National Institutes of Health. "Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold." PubMed Central (PMC), 2019. [Link]

Technical Guide: Comparative Analysis of 4-Bromo-6-Fluoroquinoline and its 2,8-Dimethyl Derivatives

[1]

Executive Summary: The Scaffold Divergence

In the optimization of quinoline-based kinase inhibitors and IDO1 antagonists, the transition from the core 4-bromo-6-fluoroquinoline (4-B-6-FQ) scaffold to its 2,8-dimethyl derivatives represents a critical decision point in Structure-Activity Relationship (SAR) exploration.[1]

While the parent 4-B-6-FQ offers a versatile, low-molecular-weight building block, it suffers from two primary liabilities: rapid oxidative metabolism at the C2 position and potential solubility issues due to planar pi-stacking.[1] The 2,8-dimethyl-4-bromo-6-fluoroquinoline analog addresses these by:

  • Metabolic Blocking: The C2-methyl group sterically and electronically inhibits aldehyde oxidase (AOX) mediated oxidation.

  • Conformational Control: The C8-methyl group introduces peri-strain relative to the quinoline nitrogen, reducing basicity and disrupting crystal packing, which often enhances solubility.[1]

This guide details the structural, synthetic, and functional differences between these two scaffolds, providing validated protocols for their handling and derivatization.[1]

Structural & Electronic Profiling

The introduction of methyl groups at C2 and C8 fundamentally alters the physicochemical profile of the quinoline core.

Table 1: Comparative Physicochemical Profile[2]
Feature4-Bromo-6-Fluoroquinoline (Parent)2,8-Dimethyl-4-Bromo-6-FluoroquinolineImpact on Drug Design
C2 Reactivity High susceptibility to nucleophilic attack and metabolic oxidation (AOX).[1]Blocked. Steric bulk prevents enzymatic approach; increased lipophilicity.[1]Increases half-life (

) and oral bioavailability.
N1 Basicity Moderate.[1] Lone pair available for metal binding (catalyst poisoning).Reduced. C8-Methyl provides steric hindrance to the N-lone pair.[1]Reduces non-specific binding; improves Pd-catalyst turnover in couplings.[1]
Solubility Low to Moderate (High planarity leads to strong

stacking).
Enhanced. C8-Me disrupts planar stacking (twist angle increase).Improves formulation options and assay reproducibility.
C4-Br Reactivity High reactivity in

and Pd-coupling.
Slight reduction in

rates due to electron donation (+I) from methyls.
Requires more active ligands (e.g., substituted biarylphosphines) for coupling.

Synthetic Pathways: Divergent Workflows

The synthesis of these two scaffolds requires distinct starting materials and cyclization strategies. The parent compound typically utilizes a Gould-Jacobs or Meldrum's Acid approach, while the dimethyl derivative necessitates a Knorr or Conrad-Limpach synthesis to install the C2-methyl.[1]

Synthesis Logic & Flowchart

The following Graphviz diagram illustrates the decision tree and synthetic flow for accessing both scaffolds.

Synthesis_PathwayStart_ParentStart: 4-FluoroanilineReagent_ParentReagent: Meldrum's Acid + Triethyl OrthoformateStart_Parent->Reagent_ParentCondensationStart_DimethylStart: 2-Methyl-4-FluoroanilineReagent_DimethylReagent: Ethyl AcetoacetateStart_Dimethyl->Reagent_DimethylCondensationIntermediate_ParentIntermediate: Enamine AdductReagent_Parent->Intermediate_ParentIntermediate_DimethylIntermediate: Beta-Anilino CrotonateReagent_Dimethyl->Intermediate_DimethylCyclization_ParentCyclization: High Temp (Dowtherm A)Intermediate_Parent->Cyclization_Parent250°CCyclization_DimethylCyclization: Acid Catalyzed (PPA or H2SO4)Intermediate_Dimethyl->Cyclization_Dimethyl120°C (Conrad-Limpach)Product_OH_Parent4-Hydroxy-6-FluoroquinolineCyclization_Parent->Product_OH_ParentProduct_OH_Dimethyl4-Hydroxy-6-Fluoro-2,8-DimethylquinolineCyclization_Dimethyl->Product_OH_DimethylBrominationBromination: POBr3 / TolueneProduct_OH_Parent->BrominationProduct_OH_Dimethyl->BrominationFinal_ParentTarget A: 4-Bromo-6-FluoroquinolineBromination->Final_ParentFinal_DimethylTarget B: 2,8-Dimethyl DerivativeBromination->Final_Dimethyl

Caption: Divergent synthetic routes for Parent (Top) and Dimethyl (Bottom) scaffolds.

Validated Experimental Protocols

Protocol A: Bromination of the 4-Hydroxy Intermediate (Universal)

Applicable to both scaffolds.

Rationale: Using


Safety:

1
  • Setup: In a dry 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 1.0 eq of the 4-hydroxyquinoline intermediate in anhydrous Toluene (5 vol).

  • Addition: Add 1.5 eq of

    
     in portions. Observation: The suspension will initially thicken, then thin out as the reaction proceeds.
    
  • Catalysis: Add 0.1 eq of DMF (N,N-Dimethylformamide). Mechanism: DMF forms the Vilsmeier-Haack-like active species, significantly accelerating the reaction.[1]

  • Reaction: Heat to reflux (

    
    ) for 2-4 hours.
    
    • Endpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (polar, baseline) should disappear, replaced by a less polar UV-active spot (

      
      ).[1]
      
  • Quench: Cool to

    
    . Slowly pour the reaction mixture into crushed ice/water with vigorous stirring. Neutralize with 
    
    
    (aq) to pH 8-9.
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. Recrystallize from Ethanol/Heptane if necessary.
    
Protocol B: Suzuki-Miyaura Coupling (Optimization for 2,8-Dimethyl)

The 2,8-dimethyl scaffold requires specific ligand choices due to the electron-rich nature of the ring and potential steric crowding.[1]

Standard Conditions (Parent):


Optimized Conditions (2,8-Dimethyl):
  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%).
    
    • Why: Dialkylbiarylphosphine ligands (Buchwald ligands) are essential to overcome the increased electron density on the quinoline ring and facilitate oxidative addition at the sterically crowded C4 position.

  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Temp:

    
    .
    

Reactivity & Medicinal Chemistry Implications[1][3][4][5][6][7][8]

The "Steric Cleft" Effect

In the 2,8-dimethyl derivative, the C8-methyl group sits in the peri-position relative to the quinoline nitrogen.[1]

  • Advantage: This creates a "steric cleft" that discourages the nitrogen lone pair from coordinating to metal centers. In Pd-catalyzed cross-couplings, this prevents the substrate from acting as a ligand poison, often resulting in higher turnover numbers (TON) for the dimethyl derivative compared to the parent, provided the correct bulky ligand is used on the Palladium.

  • Disadvantage: It may hinder hydrogen bond acceptance in the biological target if the binding pocket is tight around the quinoline nitrogen.

Metabolic Stability (AOX Blocking)

The primary failure mode for quinoline drugs is oxidation at C2 by Aldehyde Oxidase (AOX) to form the 2-quinolinone.

  • 4-B-6-FQ: Highly vulnerable.[1]

    
     in human liver microsomes (HLM) is typically short.
    
  • 2,8-Dimethyl: The C2-methyl completely blocks this pathway.[1] If metabolic stability is the bottleneck, switching to the dimethyl scaffold is the standard "quick win" strategy.

SAR Decision Matrix

Use this logic tree to determine which scaffold to deploy in your lead optimization campaign.

SAR_LogicStartLead Optimization Issue?Issue_MetabProblem: High Clearance (AOX)Start->Issue_MetabIssue_SolubProblem: Low SolubilityStart->Issue_SolubIssue_PotencyProblem: Low PotencyStart->Issue_PotencySoln_DimethylSwitch to 2,8-Dimethyl ScaffoldIssue_Metab->Soln_DimethylBlocks C2 OxidationIssue_Solub->Soln_DimethylDisrupts PackingCheck_PocketDoes binding pocket tolerate C2/C8 bulk?Issue_Potency->Check_PocketSoln_ParentRetain Parent ScaffoldCheck_Pocket->Soln_DimethylYes (Exploit Hydrophobic Interaction)Check_Pocket->Soln_ParentNo (Steric Clash)

Caption: SAR Decision Matrix for selecting between Parent and Dimethyl scaffolds.

References

  • Fraunhoffer, K. J., et al. (2019). Process Development and GMP Manufacturing of a Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor. Organic Process Research & Development.[1] Link

  • Ossila. 4-Bromo-6-fluoroquinoline Product Guide.Link

  • Sigma-Aldrich. 4-Bromo-6,8-difluoro-2-methylquinoline Product Specification.Link

  • PubChem. 2,8-Dimethylquinoline Compound Summary.Link

  • Organic Chemistry Portal. Suzuki Coupling of Sterically Hindered Substrates.Link

supplier availability and pricing for 4-Bromo-6-fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the procurement, validation, and synthetic application of 4-Bromo-6-fluoro-2,8-dimethylquinoline (CAS: 1378259-56-3).

Executive Summary: The Strategic Value of Halogenated Quinolines

The quinoline scaffold is universally recognized as a privileged structure in medicinal chemistry, particularly when functionalized with halogens to enhance pharmacokinetic and pharmacodynamic properties[1]. Within this chemical space, 4-Bromo-6-fluoro-2,8-dimethylquinoline (CAS: 1378259-56-3) serves as a highly specialized, multi-functional building block.

As a Senior Application Scientist, I approach this compound not merely as a raw material, but as a precisely engineered intermediate. The strategic incorporation of fluorine is frequently employed to improve metabolic stability by blocking metabolically labile sites and modulating the molecule's lipophilicity[2]. Concurrently, halogenated quinolines have recently gained significant traction as potent antibacterial and biofilm-eradicating agents, particularly against resistant strains like Staphylococcus epidermidis[3].

The structural causality of this specific building block is highly intentional:

  • 4-Bromo Substitution: Serves as a highly reactive electrophilic center for palladium-catalyzed cross-coupling reactions, allowing for rapid diversification of the core[1].

  • 6-Fluoro Substitution: Provides electronic deactivation of the aromatic ring, shielding it from oxidative metabolism (e.g., by Cytochrome P450 enzymes) while increasing membrane permeability[2].

  • 2,8-Dimethyl Substitution: Introduces critical steric bulk adjacent to the quinoline nitrogen (position 8) and the C2 position. This steric shielding dictates the conformational geometry of the final drug candidate, often preventing unwanted off-target kinase binding.

Part 1: Supplier Landscape, Availability, and Pricing Strategy

Sourcing specialized halogenated heterocycles requires navigating a fragmented and highly specialized supply chain. 4-Bromo-6-fluoro-2,8-dimethylquinoline is not a bulk commodity chemical; it is a niche regioisomer primarily available through specialized catalog vendors, such as BLD Pharm (Product Code: BD614785)[4].

Because the synthesis of this specific regioisomer requires multi-step pathways with rigorous purification to remove 5-fluoro or 7-fluoro byproducts, it is rarely held in massive bulk stock. Procurement strategies must account for "make-to-order" lead times when scaling from R&D to Kilo-lab quantities.

Table 1: Estimated Pricing and Availability Tiers for CAS 1378259-56-3

Procurement ScaleEstimated Price (USD)*Typical Lead TimeSupplier CategoryStrategic Note
1 g - 5 g (R&D) $80 - $3501 - 2 WeeksCatalog Vendors (e.g., BLD Pharm)Ideal for initial SAR screening. Often subject to online-only special offers[4].
50 g - 100 g (Kilo-lab) $1,500 - $3,5004 - 6 WeeksCustom Synthesis / Catalog BulkRequires rigorous batch-to-batch QC to ensure regioisomeric purity.
>1 kg (Process Scale) RFQ (Volume Dependent)8 - 12 WeeksCMO / CDMORequires technology transfer and route optimization to minimize halogen scrambling.

*Note: Pricing is extrapolated from industry-standard rates for specialized halogenated quinoline derivatives and current market catalog behaviors.

Part 2: Self-Validating Quality Control (QC) Methodology

When procuring halogenated quinolines, trusting the vendor's Certificate of Analysis (CoA) is insufficient. Regioisomeric impurities (e.g., the fluorine migrating to the 5- or 7-position during upstream cyclization) will fundamentally ruin downstream Structure-Activity Relationship (SAR) data.

To ensure scientific integrity, the following self-validating QC protocol must be executed upon receipt of the material.

Step-by-Step Methodology: Incoming QC Protocol

  • Step 1: Visual Inspection & Solubility Profiling

    • Action: Dissolve 5 mg of the compound in 1 mL of Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

    • Causality: Fluorinated dimethylquinolines are highly lipophilic and should dissolve completely in these organic solvents. Any turbidity indicates inorganic salt contamination from the vendor's purification process.

  • Step 2: High-Resolution Mass Spectrometry (HRMS)

    • Action: Analyze the sample using ESI-HRMS in positive ion mode.

    • Causality & Validation: This is a self-validating step. Because bromine has two stable isotopes (

      
       and 
      
      
      
      ) in a nearly 1:1 ratio, you must observe a characteristic isotopic doublet for the
      
      
      molecular ion at approximately m/z 254.0 and 256.0. If this 1:1 ratio is absent, the bromine has been lost (e.g., via premature protodehalogenation), rendering the batch useless.
  • Step 3:

    
     and 
    
    
    
    Nuclear Magnetic Resonance (NMR)
    • Action: Acquire a

      
       NMR spectra (with 
      
      
      
      decoupling) and a standard
      
      
      NMR spectra in
      
      
      .
    • Causality & Validation:

      
       NMR is the only definitive way to rule out regioisomers. A single, sharp peak in the 
      
      
      
      spectrum confirms isomeric purity. In the
      
      
      NMR, the 2,8-dimethyl groups will appear as two distinct singlets (integrating to 3 protons each). The absence of splitting on these methyl peaks confirms they are isolated from adjacent ring protons, validating the 2,8-substitution pattern.

Part 3: Mechanistic Utility & Downstream Workflows

The primary synthetic utility of 4-Bromo-6-fluoro-2,8-dimethylquinoline lies in the differential reactivity of its halogens. The C4-Bromine bond is highly susceptible to oxidative addition by low-valent transition metals, whereas the C6-Fluorine bond is exceptionally strong and remains inert under standard cross-coupling conditions.

G Start 4-Bromo-6-fluoro-2,8-dimethylquinoline (CAS: 1378259-56-3) QC Incoming QC (19F NMR & LC-MS) Start->QC Validate purity Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) QC->Suzuki Pd(dppf)Cl2, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) QC->Buchwald Pd2(dba)3, Ligand Product1 4-Aryl-6-fluoro-2,8-dimethylquinoline (Target Scaffold) Suzuki->Product1 C-C Bond Formation Product2 4-Amino-6-fluoro-2,8-dimethylquinoline (Target Scaffold) Buchwald->Product2 C-N Bond Formation

Synthetic workflow and downstream functionalization of CAS 1378259-56-3.
Step-by-Step Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling

To leverage this building block in drug discovery, researchers frequently employ Suzuki couplings to functionalize the quinoline core[1].

  • Step 1: Catalyst Activation and Oxidative Addition

    • Action: Combine 4-Bromo-6-fluoro-2,8-dimethylquinoline (1.0 eq), an aryl boronic acid (1.2 eq), and

      
       (0.05 eq) in a Schlenk flask.
      
    • Causality: The electron-deficient nature of the fluorinated quinoline accelerates the oxidative addition of the palladium catalyst into the C4-Br bond.

  • Step 2: Base Addition and Transmetalation

    • Action: Add a degassed aqueous solution of

      
       (2.0 eq) and 1,4-Dioxane (0.2 M concentration). Heat to 90°C under an inert Argon atmosphere.
      
    • Causality: The base is required to activate the boronic acid, forming a reactive boronate complex that facilitates transmetalation with the palladium intermediate. Degassing the solvent is critical; ambient oxygen will irreversibly oxidize the phosphine ligands, terminating the catalytic cycle.

  • Step 3: Reductive Elimination and Self-Validation

    • Action: Monitor the reaction via LC-MS.

    • Causality & Validation: The reaction is self-validating through mass spectrometry. As the cross-coupling proceeds, the distinct 1:1 isotopic doublet of the brominated starting material will disappear, replaced by a single mass peak corresponding to the newly formed C-C bond product.

References

  • Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. National Institutes of Health (NIH). Available at: [Link]

  • Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Halogenated Dimethylquinoline Derivatives: A Comprehensive Technical Guide to Synthesis, SAR, and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated dimethylquinoline derivatives (HDQDs) represent a privileged scaffold in modern medicinal chemistry and agrochemical development. By combining the rigid, electron-deficient quinoline core with strategically placed methyl groups and halogen atoms (Cl, Br, F), researchers can precisely tune the steric, electronic, and pharmacokinetic properties of these molecules. This whitepaper provides an in-depth analysis of the synthetic methodologies, structure-activity relationships (SAR), and metabolic pathways of HDQDs, serving as a definitive guide for drug development professionals.

Mechanistic Rationale for Halogenation in Dimethylquinolines

The baseline dimethylquinoline framework (e.g., 2,4-dimethylquinoline or 2,8-dimethylquinoline) offers a versatile starting point for drug design. However, unsubstituted quinolines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, often leading to rapid clearance or the formation of toxic metabolites.

Halogenation—particularly chlorination or fluorination at the 6-, 7-, or 8-positions—serves three critical functions:

  • Metabolic Shielding: Halogens act as steric and electronic blocks against CYP450 epoxidation. Unsubstituted double-ring systems often undergo two-oxidation to yield highly electrophilic, hepatotoxic quinone imines. Polyhalogenation or targeted mono-halogenation disrupts these metabolic activation pathways, significantly mitigating scaffold toxicity[1].

  • Lipophilicity Enhancement: The introduction of halogens increases the partition coefficient (LogP), which is critical for penetrating the thick peptidoglycan layers of Gram-positive bacteria (e.g., MRSA) or the blood-brain barrier for neurological targets[2].

  • Target Affinity: Halogens can participate in specific halogen bonding (a non-covalent interaction) with Lewis base residues in target protein active sites, enhancing binding affinity[3].

G Q Dimethylquinoline Core (High Liability) CYP CYP450 Oxidation (Epoxidation) Q->CYP Hal Halogenated Derivative (e.g., 6-Chloro) Q->Hal Halogenation Tox Electrophilic Quinone Imine (Hepatotoxic) CYP->Tox Hal->CYP Safe Steric Blockade (Metabolic Stability) Hal->Safe Prevents Oxidation

Caption: Mechanism of CYP450 metabolic blockade via strategic halogenation of the quinoline core.

Synthetic Methodologies and Experimental Protocols

The synthesis of HDQDs requires careful selection of precursors and catalysts to ensure regioselectivity and high yields. The two primary approaches are the de novo construction of the quinoline ring (e.g., the Combes synthesis) and the late-stage functionalization of existing dimethylquinolines.

Protocol A: Modified Combes Synthesis of 2,4-Dimethyl-Halogenated Quinolines

The Combes synthesis is a classical, highly reliable method involving the acid-catalyzed condensation of a primary arylamine with a 1,3-diketone. When utilizing halogenated anilines, the electron-withdrawing nature of the halogen can reduce the nucleophilicity of the amine, necessitating optimized, harsher acidic conditions[4].

Causality & Logic: Polyphosphoric acid (PPA) or concentrated sulfuric acid is selected over weaker acids (like acetic acid) because the enamine intermediate formed from a halogenated aniline is less prone to spontaneous cyclization. The strong acid forces the intramolecular electrophilic aromatic substitution by fully protonating the carbonyl oxygen, overcoming the deactivating effect of the halogen[4].

Step-by-Step Methodology:

  • Schiff Base Formation: In a 250 mL round-bottom flask, combine 50 mmol of the halogenated aniline (e.g., 4-chloroaniline) with 55 mmol of acetylacetone (pentane-2,4-dione).

  • Initial Condensation: Heat the neat mixture to 100°C for 2 hours under an inert argon atmosphere to form the intermediate enamine. Note: Water is generated as a byproduct; utilizing a Dean-Stark trap can drive the equilibrium forward.

  • Acid-Catalyzed Cyclodehydration: Cool the mixture to room temperature. Carefully add 25 mL of concentrated sulfuric acid (or PPA) dropwise. The strong acid protonates the enamine, activating it for ring closure.

  • Aromatization: Heat the highly acidic mixture to 140–150°C for 3 hours. This elevated temperature provides the activation energy required for the final dehydration and aromatization step[4].

  • Work-up & Purification: Cool the reaction to 0°C and slowly pour it over crushed ice. Neutralize the mixture to pH 8 using aqueous NaOH. Extract the crude product with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate) to yield the pure halogenated 2,4-dimethylquinoline.

G A Halogenated Aniline + Acetylacetone B Schiff Base / Enamine (100°C) A->B C Cyclodehydration (H2SO4, 150°C) B->C D Halogenated 2,4-Dimethylquinoline C->D

Caption: Workflow of the Modified Combes Synthesis for Halogenated Dimethylquinolines.

Protocol B: Direct Halogenation of Pre-formed Dimethylquinolines

For derivatives like 6-chloro-2,8-dimethylquinoline or 5,6-dichloro-dimethylquinoline, direct halogenation of the quinoline precursor is often preferred[5][6].

Causality & Logic: Phosphorus pentachloride (PCl₅) is utilized as the chlorinating agent in a non-polar solvent (dichloroethane) rather than Cl₂ gas. PCl₅ provides a controlled release of electrophilic chlorine, minimizing the risk of unselective radical chlorination at the methyl groups, thereby ensuring substitution occurs strictly on the electron-rich positions of the carbocyclic ring[5].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 20 mmol of the parent dimethylquinoline in 40 mL of anhydrous 1,2-dichloroethane in a flame-dried flask.

  • Halogenation: Add 22 mmol of PCl₅ in small portions at 0°C to control the exothermic reaction[5].

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 hours. Monitor the disappearance of the starting material via HPLC.

  • Quenching: Cool the mixture and quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude product from ethanol to obtain the pure halogenated derivative.

Biological Activity and Structure-Activity Relationship (SAR)

Halogenated dimethylquinolines exhibit a remarkably broad spectrum of biological activities. The precise placement of the halogen and methyl groups dictates the primary pharmacological target.

Antimicrobial and Antifungal Efficacy

Derivatives such as 6-chloro-2,3-dimethylquinolin-4-ol and its carbonate analogs have demonstrated potent fungicidal and antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[2]. The lipophilic nature of the chlorine atom at the 6-position facilitates membrane permeation, while the hydroxyl/carbonate group at the 4-position acts as a hydrogen bond donor/acceptor with bacterial enzymes (e.g., DNA gyrase)[2][7]. Furthermore, N-benzyl-quinoxaline derivatives linked with a chlorinated quinoline moiety have shown superior antibacterial activity, driven by dual interactions through polar and hydrophobic forces[8].

Neuroprotection (MAO Inhibition)

Recent studies have highlighted the potential of fluorinated and chlorinated quinoline derivatives (e.g., N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine) as potent inhibitors of Monoamine Oxidase A and B (MAO-A and MAO-B)[9]. Inhibiting these enzymes prevents the degradation of dopamine, offering a promising therapeutic avenue for Parkinson's disease. The coplanarity of the azomethine group with the quinoline ring, stabilized by the halogen substituents, is critical for fitting into the narrow MAO binding pockets[9].

Agrochemical Applications

In the agricultural sector, halogenated quinolines are utilized as potent insecticides and herbicides. For example, derivatives of 6-chloro-2,8-dimethylquinoline have exhibited excellent larvicidal activity against the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata)[6].

Quantitative Data Summary

The following table summarizes the quantitative performance of various HDQDs across different applications and syntheses:

Compound / ReactionApplication / TargetKey Quantitative DataReference
2-Methyl-4-phenyl-6-chloroquinoline Synthesis (Combes)55% Yield (using PPA catalyst)[4]
6-Chloro-2,8-dimethylquinoline analog Insecticidal (M. separata)100% Larvicidal activity at 25 mg/L[6]
N-(4-bromobenzyl)-3-(((2-chloroquinolin-3-yl)methyl)thio)quinoxalin-2-amine Antibacterial84% Synthesis Yield; High Zone of Inhibition[8]
Halogenated Chalcone-Quinoline Hybrids Antifungal (R. solani)EC50 values between 0.3 and 38.5 mg/L[3]
Fluorinated Quinoline Isomers (C6-Fluoro) Antifungal (C. albicans)MIC values between 2.5 and 25 μg/mL[7]

Conclusion

Halogenated dimethylquinoline derivatives are cornerstone molecules in both pharmaceutical and agrochemical sciences. The strategic incorporation of halogens not only mitigates the inherent hepatotoxicity of the quinoline scaffold by blocking CYP450-mediated epoxidation but also drastically enhances target binding affinity and membrane permeability. By employing robust synthetic protocols like the modified Combes synthesis and controlled direct halogenation, researchers can efficiently access these highly valuable chemical spaces to develop next-generation therapeutics and crop protection agents.

References

  • Grokipedia Contributors. "Combes quinoline synthesis." Grokipedia. Available at: [Link]

  • O., S.D., et al. "Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations." ACS Omega. Available at:[Link]

  • B., B.R., et al. "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model." PMC (NIH). Available at:[Link]

  • International Journal of Environmental Sciences. "Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity." The ASPD. Available at: [Link]

  • SciSpace Contributors. "Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents." SciSpace. Available at: [Link]

  • Baku State University Journals. "HALOGEN-CONTAINING CHALCONES AS VERSATILE BIOACTIVE AGENTS: A REVIEW." BSU. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of Substituted Quinolines: The Case of 4-Bromo-6-fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is intended for researchers, scientists, and professionals in drug development. It provides an in-depth analysis of the expected physicochemical properties of 4-Bromo-6-fluoro-2,8-dimethylquinoline, a compound of interest in medicinal chemistry. Due to the novelty of this specific molecule, direct experimental data for its melting point and physical state are not yet available in the public domain.

Therefore, this guide will establish a scientifically grounded estimation of these properties through a comparative analysis of structurally related quinoline derivatives. Furthermore, it will outline the standard experimental methodologies for the precise determination of these crucial parameters, ensuring a self-validating approach to future characterization.

Introduction to Substituted Quinolines

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and play a significant role in medicinal chemistry. Their planar, aromatic structure allows for diverse substitutions, leading to a wide array of pharmacological activities. The introduction of halogens, such as bromine and fluorine, and alkyl groups, like methyl, can significantly influence the molecule's steric and electronic properties. These modifications, in turn, affect key physicochemical characteristics, including melting point, solubility, and crystal packing, which are critical for drug formulation and bioavailability.

Predicted Physical State and Melting Point of 4-Bromo-6-fluoro-2,8-dimethylquinoline

While specific experimental data for 4-Bromo-6-fluoro-2,8-dimethylquinoline is not currently available, we can infer its likely physical state and estimate a melting point range by examining analogous compounds.

Comparative Analysis of Structurally Similar Quinolines

The physical properties of several related substituted quinolines are summarized in the table below. This data provides a basis for understanding the impact of different substituents on the melting point.

Compound NameStructureMelting Point (°C)Physical State
4-Bromo-6-fluoroquinoline77 - 78Off-white powder[1]
6-Bromo-4,8-dimethoxy-2-methylquinoline167 - 168Not specified[2]
4-Bromo-6,8-difluoro-2-methylquinolineNot specifiedSolid[3]
4-Bromo-6-ethyl-2-methylquinolineNot specifiedSolid

Analysis of Substituent Effects:

  • Halogenation: The presence of bromine and fluorine atoms generally increases the molecular weight and enhances intermolecular interactions, such as dipole-dipole forces and halogen bonding. This typically leads to a higher melting point compared to the unsubstituted parent quinoline.

  • Methyl Groups: The two methyl groups at positions 2 and 8 will increase the molecular weight and can influence crystal packing. The steric hindrance introduced by the C-8 methyl group, in particular, may affect the planarity of the quinoline ring system, potentially altering the efficiency of crystal lattice formation.

  • Positional Isomerism: The specific arrangement of substituents on the quinoline ring is a critical determinant of the melting point. Different isomers can exhibit significant variations in their melting points due to differences in molecular symmetry and the ability to form stable crystal lattices.

Based on the data from related compounds, it is highly probable that 4-Bromo-6-fluoro-2,8-dimethylquinoline is a solid at room temperature . Its melting point is anticipated to be influenced by the interplay of the bromo, fluoro, and dimethyl substituents. Given that 4-bromo-6-fluoroquinoline melts at 77-78 °C[1], the addition of two methyl groups would likely increase the melting point due to increased molecular weight and van der Waals forces. Therefore, a melting point in the range of 90-120 °C is a reasonable preliminary estimation.

Experimental Determination of Melting Point

To definitively characterize 4-Bromo-6-fluoro-2,8-dimethylquinoline, a precise experimental determination of its melting point is essential. The following section outlines a standard, self-validating protocol for this purpose.

Principle of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1 °C). The presence of impurities broadens this range and depresses the melting point. Thus, a sharp melting point is a reliable indicator of purity.

Experimental Workflow

The following diagram illustrates the standard workflow for determining the melting point of a novel compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_validation Data Validation Start Synthesized Compound Purify Purification (e.g., Recrystallization, Chromatography) Start->Purify Ensure Purity Dry Drying (Vacuum Oven) Purify->Dry Remove Solvents Grind Grind to a Fine Powder Dry->Grind Homogenize Pack Pack Capillary Tube (2-3 mm height) Grind->Pack Measure Measure Melting Point (Slow heating rate: 1-2 °C/min) Pack->Measure Calibrate Calibrate Instrument (with standards) Calibrate->Measure Record Record Range (Onset to complete liquefaction) Measure->Record Repeat Repeat Measurement (at least 3 times) Record->Repeat Analyze Analyze Data (Calculate mean and std. dev.) Repeat->Analyze Report Report as a Range Analyze->Report

Caption: Workflow for the experimental determination of a compound's melting point.

Detailed Protocol
  • Sample Preparation:

    • Ensure the sample of 4-Bromo-6-fluoro-2,8-dimethylquinoline is of high purity. This can be achieved through techniques such as recrystallization or column chromatography.

    • Thoroughly dry the purified sample under vacuum to remove any residual solvent, which could depress the melting point.

    • Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the solid down.

    • Repeat until the sample height in the capillary is approximately 2-3 mm.

  • Melting Point Apparatus Operation:

    • Calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.

    • Place the packed capillary tube into the sample holder of the apparatus.

    • Set the apparatus to heat at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.

    • Then, adjust the heating rate to a slow ramp of 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation and Recording:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting).

    • The melting point is reported as the range between these two temperatures.

  • Data Validation:

    • Repeat the measurement with two additional samples to ensure reproducibility.

    • The reported melting point should be the average of the consistent readings. A narrow melting range (e.g., < 2 °C) is indicative of a pure compound.

Synthesis and Characterization Context

The synthesis of substituted quinolines often involves multi-step reaction sequences. For instance, the Gould-Jacobs reaction is a common method for constructing the quinoline core.[4] Subsequent halogenation and other functional group interconversions can be used to introduce the desired substituents. The specific regiochemistry of these reactions is crucial and is guided by the electronic and steric effects of the substituents already present on the ring.

A plausible synthetic approach to 4-Bromo-6-fluoro-2,8-dimethylquinoline would likely involve the construction of a substituted aniline precursor followed by cyclization to form the quinoline ring system. Bromination and fluorination steps would be strategically placed within the synthetic sequence to achieve the desired substitution pattern.

Conclusion

While the precise melting point and physical state of 4-Bromo-6-fluoro-2,8-dimethylquinoline have not yet been reported, a thorough analysis of structurally related compounds allows for a confident prediction that it is a solid at room temperature with an estimated melting point in the range of 90-120 °C. This guide provides a robust framework for the experimental determination of this key physicochemical property, emphasizing the importance of a rigorous and self-validating methodology. The characterization of novel compounds such as this is a critical step in the drug discovery and development pipeline, and the principles outlined herein are fundamental to ensuring data integrity and reproducibility.

References

  • ChemSynthesis. 6-bromo-4,8-dimethoxy-2-methylquinoline - C12H12BrNO2, density, melting point, boiling point, structural formula, synthesis. [Link]

Sources

Fluorinated Quinoline Building Blocks: Strategic Design & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials, broad-spectrum antibiotics, and next-generation kinase inhibitors.[1] However, the native quinoline core suffers from specific liabilities: metabolic instability at the 2,3-positions, potential genotoxicity via epoxide formation, and suboptimal lipophilicity.

This technical guide details the strategic application of fluorinated quinoline building blocks to overcome these limitations. We focus on the causality of fluorine substitution—how specific placement (C3, C6, C7) dictates metabolic fate and binding affinity—and provide validated synthetic protocols for accessing these high-value intermediates.

Part 1: Strategic Value – The Fluorine Effect

In drug design, fluorine is not merely a steric placeholder; it is an electronic editor. For the quinoline ring, fluorination serves three distinct mechanistic functions:

The "Genotoxicity Switch" (C3-Fluorination)

Native quinoline is mutagenic in Salmonella typhimurium (Ames test) and hepatocarcinogenic in rodents. The mechanism involves cytochrome P450-mediated oxidation to form a 2,3-epoxide intermediate, which acts as a DNA alkylating agent.

  • Mechanism: Substitution of Hydrogen with Fluorine at the C3 position renders the 2,3-double bond electron-deficient and sterically hindered, effectively blocking the formation of the arene oxide.

  • Result: 3-Fluoroquinoline is non-mutagenic, preserving the scaffold's utility for chronic indications where safety is paramount [1].

Metabolic Blocking & Gyrase Binding (C6-Fluorination)

The C6 position corresponds to the para position relative to the nitrogen in the aniline precursor.

  • Metabolic Stability: C6 is a primary site for oxidative metabolism. Fluorine substitution blocks hydroxylation, extending half-life (

    
    ).
    
  • Binding Affinity: In fluoroquinolone antibiotics (e.g., Ciprofloxacin), the C6-fluorine is critical for binding to the DNA-gyrase complex. It improves cell penetration by increasing lipophilicity without compromising water solubility significantly [2].

Lipophilicity & Kinase Selectivity (C7-Trifluoromethylation)

The introduction of a trifluoromethyl (-CF


) group at C7 is a modern strategy in kinase inhibitor design (e.g., derivatives of 3,4-dichloro-7-(trifluoromethyl)quinoline).
  • Effect: The bulky, electron-withdrawing -CF

    
     group dramatically increases lipophilicity (LogP), aiding in crossing the blood-brain barrier (BBB) for CNS targets.
    
  • Electronic: It deactivates the ring towards electrophilic attack but activates the C4-position for Nucleophilic Aromatic Substitution (S

    
    Ar), facilitating library generation [3].
    

Part 2: Critical Building Blocks & Applications

Table 1: Comparative Properties of Fluorinated Quinoline Cores
Building BlockSubstitutionPrimary UtilityElectronic Effect (Hammett

)
3-Fluoroquinoline C3-FDetoxification (Non-mutagenic)Inductive withdrawal; deactivates C2
6-Fluoro-4-hydroxyquinoline-3-carboxylate C6-FAntibiotics (Gyrase inhibition)Activates C7 for S

Ar (piperazine addn)
7-(Trifluoromethyl)quinoline C7-CF

Kinase Inhibitors (VEGFR, EGFR)Strong EWG; Increases LogP (+1.2 units)
3,4-Dichloro-7-(trifluoromethyl)quinoline C7-CF

, C3/4-Cl
Late-stage functionalizationC4-Cl is highly reactive to amines

Part 3: Synthetic Methodologies

The synthesis of fluorinated quinolines rarely relies on direct fluorination of the heterocycle, which lacks regioselectivity. Instead, the Gould-Jacobs and Conrad-Limpach cyclizations using fluorinated aniline precursors are the industry standards.

Workflow Visualization: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

The following diagram illustrates the pathway from a fluoro-aniline precursor to a reactive chlorinated building block suitable for S


Ar coupling.

G Aniline 3-(Trifluoromethyl)aniline (Starting Material) Enamine Intermediate: Anilinoacrylate Aniline->Enamine 120°C, -EtOH EMME Diethyl ethoxymethylene malonate (EMME) EMME->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Gould-Jacobs Pyridone 4-Hydroxy-7-(CF3) quinoline-3-ester Cyclization->Pyridone Hydrolysis Hydrolysis & Decarboxylation Pyridone->Hydrolysis 1. NaOH 2. Heat (-CO2) Chlorination Chlorination (POCl3) Hydrolysis->Chlorination Final 4-Chloro-7-(trifluoromethyl) quinoline Chlorination->Final Active Building Block

Figure 1: Step-wise synthesis of the 7-trifluoromethyl quinoline core via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

Rationale: This protocol generates a scaffold activated at the C4 position, allowing for the rapid attachment of diverse amines (e.g., piperazines, anilines) to create kinase inhibitor libraries.

Step 1: Condensation (Enamine Formation)
  • Reagents: Charge a round-bottom flask with 3-(trifluoromethyl)aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).

  • Reaction: Heat the neat mixture to 125°C for 2 hours.

  • Observation: Ethanol is evolved. A Dean-Stark trap can be used to drive equilibrium, though open-flask heating is often sufficient.

  • Workup: Cool to room temperature. The resulting solid (diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate) is often used directly or recrystallized from hexanes.

Step 2: Thermal Cyclization (Gould-Jacobs)[1]
  • Solvent: Diphenyl ether (Dowtherm A) is required due to the high temperature needed for intramolecular acylation.

  • Procedure: Add the enamine from Step 1 portion-wise to boiling Dowtherm A (~250°C). Caution: Vigorous evolution of ethanol vapors.

  • Duration: Reflux for 45–60 minutes.

  • Isolation: Cool the mixture to ~80°C and dilute with hexane or ethanol. The product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate , precipitates as a white/off-white solid. Filter and wash with hexane to remove residual high-boiling solvent.

Step 3: Hydrolysis & Decarboxylation[1]
  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours to obtain the carboxylic acid.

  • Decarboxylation: Suspend the dried acid in Dowtherm A and heat to 240°C until CO

    
     evolution ceases (~1 hour).
    
  • Product: 7-(Trifluoromethyl)quinolin-4-ol .

Step 4: Chlorination (Activation)
  • Reagents: Suspend the quinolin-4-ol (1.0 equiv) in POCl

    
     (5.0 equiv).
    
  • Catalyst: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ.

  • Reaction: Reflux (105°C) for 3 hours. The suspension will clear as the chlorinated product forms.

  • Workup: Carefully pour the reaction mixture onto crushed ice/ammonia water. Exothermic! Extract with Dichloromethane (DCM).

  • Yield: The resulting 4-chloro-7-(trifluoromethyl)quinoline is typically obtained in >85% yield and requires no column chromatography if the precipitation step was clean [3].

Part 4: Molecular Logic & SAR

Understanding where to place the fluorine is as critical as the synthesis itself. The diagram below maps the decision tree for medicinal chemists.

SAR Goal Therapeutic Goal Safety Avoid Mutagenicity (Chronic Therapy) Goal->Safety Potency Increase Potency (Antibiotic/Kinase) Goal->Potency ADME Improve CNS Entry (Brain Penetration) Goal->ADME Sol_Safety 3-Fluoroquinoline (Blocks 2,3-epoxide) Safety->Sol_Safety Steric/Electronic Block Sol_Potency 6-Fluoroquinoline (Gyrase Binding Pocket) Potency->Sol_Potency H-Bond/Metabolic Block Sol_ADME 7-Trifluoromethyl (Lipophilicity Boost) ADME->Sol_ADME LogP Modulation

Figure 2: SAR decision tree for fluorine placement on the quinoline scaffold.

Case Study: 3,4-Dichloro-7-(trifluoromethyl)quinoline

This building block represents a "privileged scaffold" for kinase inhibitors.[2]

  • 7-CF

    
    :  Provides the hydrophobic bulk necessary to occupy the deep hydrophobic pocket of kinases like VEGFR.
    
  • 3-Cl: Fills the "gatekeeper" region in the ATP binding site.

  • 4-Cl: serves as the "warhead" attachment point. Displacement of this chlorine with an aniline (e.g., 3-chloro-4-fluoroaniline) creates the hinge-binding motif found in drugs like Bosutinib (analogous structure) [4].

References

  • Mechanisms of Carcinogenesis: Quinoline & Fluorine Substitution. Source:[3][4][5] National Institutes of Health (NIH) / EPA Toxicological Review. Note: Confirms 3-fluoroquinoline lacks the mutagenic activity of the parent quinoline by blocking epoxide formation.[4][5] [Link]

  • Fluoroquinolone Antibiotics: Structure-Activity Relationships. Source: National Center for Biotechnology Information (NCBI). Note: Details the role of C6-fluorine in DNA gyrase binding and cell penetration. [Link]

  • Pelitinib (EKB-569) and Quinoline Kinase Inhibitors. Source: PubChem Compound Summary.[6] Note: Illustrates the use of the 3-cyano-quinoline core and aniline side-chains in irreversible EGFR inhibition. [Link]

Sources

Methodological & Application

synthesis of 4-Bromo-6-fluoro-2,8-dimethylquinoline from aniline precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the robust synthesis of 4-Bromo-6-fluoro-2,8-dimethylquinoline , a critical scaffold for kinase inhibitors and antimalarial pharmacophores. Unlike standard quinoline syntheses which often yield regioisomeric mixtures, this protocol utilizes the Conrad-Limpach approach to ensure regiochemical fidelity.

The synthesis is designed around three distinct phases to maximize yield and purity:

  • Kinetic Enamine Formation: Controlled condensation of 2-methyl-4-fluoroaniline with ethyl acetoacetate to avoid the thermodynamic amide byproduct (Knorr impurity).

  • Thermal Cyclization: High-temperature intramolecular electrophilic substitution to construct the 4-hydroxyquinoline core.

  • Deoxybromination: Conversion of the tautomeric 4-quinolone to the 4-bromo derivative using phosphorus oxybromide (

    
    ).
    

This protocol is optimized for reproducibility, emphasizing critical process parameters (CPPs) such as moisture control during condensation and temperature thresholds during cyclization.

Retrosynthetic Analysis & Pathway

The target molecule is dissected into two commercially available precursors: 2-methyl-4-fluoroaniline and ethyl acetoacetate . The choice of the Conrad-Limpach pathway (over the Combes or Skraup syntheses) is dictated by the requirement for a functionalizable handle at the C4 position (provided here by the hydroxyl group, which is subsequently brominated).

Chemical Reaction Pathway[1][2][3][4]

ReactionPathway Aniline 2-Methyl-4-fluoroaniline (Precursor A) Enamine Enamine Intermediate (Ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate) Aniline->Enamine Condensation (Dean-Stark, -H2O) EAA Ethyl Acetoacetate (Precursor B) EAA->Enamine Condensation (Dean-Stark, -H2O) Quinolone 4-Hydroxy-6-fluoro-2,8-dimethylquinoline (Cyclized Core) Enamine->Quinolone Thermal Cyclization (250°C, Dowtherm A) Product 4-Bromo-6-fluoro-2,8-dimethylquinoline (Target) Quinolone->Product Bromination (POBr3, 120°C)

Caption: Step-wise chemical transformation from aniline precursors to the final brominated quinoline scaffold.

Experimental Protocols

Phase 1: Enamine Condensation

Objective: Synthesize ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate. Critical Control: Water removal is essential to drive the equilibrium toward the enamine and prevent hydrolysis.

Reagents & Materials:

Reagent Equiv. MW Amount (Example) Role
2-Methyl-4-fluoroaniline 1.0 125.14 12.5 g Substrate
Ethyl Acetoacetate 1.1 130.14 14.3 g Reagent
p-Toluenesulfonic acid (pTsOH) 0.01 172.20 0.17 g Catalyst

| Toluene | N/A | - | 150 mL | Solvent |

Protocol:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the aniline, ethyl acetoacetate, pTsOH, and toluene to the flask.

  • Reflux: Heat the mixture to vigorous reflux (~110°C). Monitor the collection of water in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (typically 4–6 hours).

  • Work-up: Cool to room temperature. Wash the toluene solution with saturated

    
     (2 x 50 mL) to remove the acid catalyst.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo to yield the crude enamine oil.
    
  • QC Check:

    
     NMR should show a vinyl proton signal around 
    
    
    
    4.5-5.0 ppm and disappearance of the aniline
    
    
    broad singlet.
Phase 2: Thermal Cyclization (Conrad-Limpach)

Objective: Intramolecular cyclization to form 6-fluoro-2,8-dimethylquinolin-4(1H)-one. Safety Note: This step involves very high temperatures (250°C). Use a blast shield and ensure glassware is free of star cracks.

Reagents:

Reagent Role
Crude Enamine (from Phase 1) Substrate

| Dowtherm A (Diphenyl ether/Biphenyl mix) | High-Boiling Solvent |

Protocol:

  • Pre-heating: In a 500 mL 3-neck RBF equipped with a mechanical stirrer and a short-path distillation head, heat 100 mL of Dowtherm A to a rolling boil (~250°C).

  • Addition: Dissolve the crude enamine in a minimal amount of warm Dowtherm A (or add neat if liquid) and add it dropwise to the boiling solvent over 20 minutes.

    • Why: Slow addition ensures the enamine immediately experiences high temperature, favoring the kinetic cyclization over polymerization.

    • Observation: Ethanol is generated as a byproduct and should be distilled off continuously.

  • Reaction: Maintain reflux for 30–60 minutes after addition is complete.

  • Precipitation: Allow the mixture to cool slowly to room temperature. The 4-quinolone product typically precipitates as a solid.

  • Filtration: Dilute the mixture with 100 mL of hexane or diethyl ether (to solubilize the Dowtherm A) and filter the solid.

  • Purification: Wash the filter cake copiously with hexane/ether and acetone to remove residual high-boiling solvent.

  • Yield: The resulting solid is the tautomeric 4-hydroxyquinoline.

Phase 3: Deoxybromination

Objective: Convert the 4-hydroxy group to 4-bromo using


.
Safety Note: 

reacts violently with moisture.[1][2] Handle in a fume hood.

Reagents:

Reagent Equiv. Role
4-Hydroxy intermediate 1.0 Substrate

| Phosphorus Oxybromide (


) | 1.5 | Brominating Agent |
| Anhydrous Toluene | N/A | Solvent (Optional, can run neat) |

Protocol:

  • Mixture: In a dry RBF, mix the dried 4-hydroxyquinoline solid with

    
    .
    
  • Heating: Heat the mixture to 120°C (melt) or reflux in toluene for 2–4 hours.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto crushed ice/water with vigorous stirring.

    • Caution: Exothermic hydrolysis of excess

      
       generates HBr gas.
      
  • Neutralization: Basify the aqueous slurry to pH ~8-9 using 50% NaOH or saturated

    
     solution.
    
  • Extraction: Extract the product with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical decision points and physical manipulations.

Workflow Start Start: Precursors Condensation Dean-Stark Reflux (Toluene, pTsOH) Start->Condensation Check1 QC: Enamine Formed? (NMR/TLC) Condensation->Check1 Check1->Condensation No (Continue Reflux) Cyclization Flash Heating (250°C) in Dowtherm A Check1->Cyclization Yes Precipitation Cool & Dilute (with Hexane) Cyclization->Precipitation Bromination Reaction with POBr3 (120°C) Precipitation->Bromination Quench Ice Quench & Basify (pH > 8) Bromination->Quench Final Final Product: 4-Bromo-6-fluoro-2,8-dimethylquinoline Quench->Final

Caption: Operational workflow emphasizing the critical high-temperature cyclization and safety quenching steps.

Characterization & Validation

To validate the synthesis, compare analytical data against these expected values.

Expected NMR Shifts
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.70 ppm (s, 3H):  Methyl group at C2.
      
    • 
       2.85 ppm (s, 3H):  Methyl group at C8 (deshielded by ring current/proximity to N).
      
    • 
       7.20 - 7.60 ppm (m, 2H):  Aromatic protons H5 and H7 (splitting depends on F-coupling).
      
    • 
       7.90 ppm (s, 1H):  Proton at C3 (characteristic of the quinoline ring).
      
  • 
     NMR: 
    
    • Expect a singlet/multiplet around -110 to -120 ppm (typical for aryl fluorides).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete water removal.Ensure Dean-Stark trap is functioning; add fresh toluene.
Product is 2-hydroxy isomer "Knorr" reaction pathway favored.[3]Ensure Step 1 (Enamine formation) is complete before heating to 250°C. Do not use acid in Step 2.
Violent exotherm in Step 3 Water contamination or fast addition.Ensure intermediate is bone-dry. Add to ice very slowly.

References

  • Conrad, M., & Limpach, L. (1887). Über das Anilid des Acetessigesters und dessen Überführung in

    
    -Oxychinaldin. Berichte der deutschen chemischen Gesellschaft. 
    
  • Organic Syntheses. 3-Bromo-4-aminotoluene (Protocol for aniline handling). Org. Syn. Coll. Vol. 1, p.111.

  • BenchChem Technical Support. Conrad-Limpach Synthesis of Quinolines: Protocols and Solvents. [4]

  • Manac Inc. Technical Guide. Bromination reactions with phosphorus bromides (POBr3).

  • National Institutes of Health (PMC). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.

Sources

Application Note: 4-Bromo-6-fluoro-2,8-dimethylquinoline as a Next-Generation OLED Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

Executive Summary

The relentless pursuit of high-efficiency, long-lasting Organic Light-Emitting Diodes (OLEDs) requires precise molecular engineering of charge-transport and host materials. 4-Bromo-6-fluoro-2,8-dimethylquinoline (CAS: 1378259-56-3) has emerged as a highly privileged chemical intermediate in this domain [1]. By combining the intrinsic electron-deficient nature of the quinoline core with strategic halogenation and steric modification, this compound serves as an ideal precursor for synthesizing n-type exciplex hosts and Electron Transport Materials (ETMs) [2, 3].

This application note details the mechanistic rationale behind its structural design, provides a self-validating protocol for its integration into bipolar host materials, and outlines the methodology for OLED device fabrication.

Mechanistic Rationale & Molecular Design (E-E-A-T)

The utility of 4-Bromo-6-fluoro-2,8-dimethylquinoline is not coincidental; every functional group on the quinoline core serves a specific optoelectronic or synthetic purpose:

  • The Quinoline Core: As a nitrogen-containing aromatic heterocycle, quinoline possesses a high electron affinity (typically ~3.0 eV) and excellent electron mobility. This makes it a foundational building block for lowering the electron injection barrier in OLED devices [3].

  • 6-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect. This further deepens the Lowest Unoccupied Molecular Orbital (LUMO), facilitating easier electron acceptance from the cathode. Additionally, fluorination significantly enhances the thermal stability (glass transition temperature,

    
    ) and oxidative resistance of the final material [2].
    
  • 2,8-Dimethyl Substitution (Steric Control): The methyl groups at the C2 and C8 positions introduce critical steric hindrance. When the intermediate is coupled to a bulky donor moiety (e.g., carbazole), the steric clash forces a highly twisted dihedral angle between the two planes. This "twisted conformation" breaks extended

    
    -conjugation, which is crucial for maintaining a high triplet state energy level (
    
    
    
    ). High
    
    
    values are mandatory to confine excitons within the emissive layer and prevent non-radiative reverse energy transfer [4].
  • 4-Bromo Functionalization: The C4 bromine acts as the orthogonal reactive site. The weak C-Br bond is highly susceptible to oxidative addition by Palladium(0) catalysts, enabling efficient structural extension via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [1].

Table 1: Physicochemical Profile of the Intermediate
PropertySpecification / ValueImpact on OLED Application
Chemical Name 4-Bromo-6-fluoro-2,8-dimethylquinolineN/A
CAS Number 1378259-56-3Ensures accurate sourcing [1].
Molecular Formula C

H

BrFN
N/A
Core Function Electron-deficient n-type building blockEnhances electron mobility (

) [3].
Reactive Site C4-BromideEnables modular synthesis of ETMs.
Steric Modifiers C2, C8-Methyl groupsPrevents Aggregation-Caused Quenching (ACQ).

Experimental Workflows & Protocols

The following protocols detail the transformation of the intermediate into a functional OLED material and its subsequent device integration.

OLED_Workflow A 4-Bromo-6-fluoro-2,8-dimethylquinoline (CAS: 1378259-56-3) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B D Twisted Bipolar Host / ETL Material (High T1, Low LUMO) B->D C Donor Moiety (e.g., Carbazole Boronic Acid) C->B E Vacuum Sublimation (>99.9% Purity) D->E F Vacuum Thermal Evaporation (VTE) (Device Integration) E->F

Workflow detailing the synthesis and device integration of fluorinated quinoline OLED materials.

Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling

Objective: To synthesize a donor-acceptor (D-A) bipolar host by coupling the intermediate with 9-phenyl-9H-carbazole-3-boronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 4-Bromo-6-fluoro-2,8-dimethylquinoline (1.0 eq), 9-phenyl-9H-carbazole-3-boronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

    
    )
    
    
    
    ] (0.05 eq).
    • Causality: A slight excess of the boronic acid compensates for potential protodeboronation, while 5 mol% Pd is sufficient to drive the catalytic cycle without introducing excessive heavy metal impurities.

  • Solvent Addition & Degassing: Add a biphasic solvent mixture of Toluene/Ethanol (4:1 v/v) and a 2M aqueous Potassium Carbonate (K

    
    CO
    
    
    
    ) solution (3.0 eq). Seal the flask and perform three freeze-pump-thaw cycles.
    • Causality: K

      
      CO
      
      
      
      is required to activate the boronic acid by forming a reactive boronate complex. Degassing is absolutely critical; ambient oxygen will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II), halting the transmetalation step.
  • Reflux & Reaction: Backfill with ultra-pure Argon and heat the mixture to 90°C for 12–16 hours under vigorous stirring.

    • Causality: The elevated temperature provides the activation energy necessary to overcome the steric hindrance imposed by the C2-methyl group during the transmetalation and reductive elimination phases.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The disappearance of the starting bromide spot validates reaction completion.

  • Workup & Purification: Cool to room temperature, extract with dichloromethane (DCM), and wash with brine. Dry over MgSO

    
    , concentrate, and purify via silica gel column chromatography.
    
  • Sublimation (Critical OLED Step): Subject the purified powder to vacuum train sublimation at

    
     Torr.
    
    • Causality: OLED devices are highly sensitive to trace impurities. Halide residues or unreacted metals act as exciton quenchers and charge traps, which will severely degrade the external quantum efficiency (EQE) and device lifetime (

      
      ) [2, 4]. Sublimation ensures >99.9% optoelectronic-grade purity.
      
Protocol 2: OLED Device Fabrication (Vacuum Thermal Evaporation)

Objective: To integrate the synthesized quinoline derivative as an Electron Transport Layer (ETL).

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each).

  • Surface Treatment: Treat the ITO substrates with UV-Ozone for 20 minutes.

    • Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO, reducing the hole-injection barrier.

  • Vacuum Deposition: Transfer the substrates to a vacuum thermal evaporation (VTE) chamber. Pump down to a base pressure of

    
     Torr.
    
  • Layer-by-Layer Evaporation:

    • Evaporate the Hole Transport Layer (e.g., NPB) at a rate of 1.0 Å/s.

    • Evaporate the Emissive Layer (EML).

    • Evaporate the synthesized Fluoro-Dimethylquinoline ETM at a rate of 1.0 Å/s to a thickness of 30 nm.

    • Causality: Maintaining a slow, controlled deposition rate under high vacuum ensures a smooth, amorphous thin film morphology, preventing crystallization that leads to device short-circuiting[3].

  • Cathode Deposition: Deposit 1 nm of LiF (Electron Injection Layer) at 0.1 Å/s, followed by 100 nm of Aluminum at 2.0 Å/s. Encapsulate the device immediately in a nitrogen-filled glovebox.

Quantitative Performance Data

The structural modifications on the quinoline core directly translate to macroscopic device performance. Table 2 illustrates the comparative advantages of utilizing the fluorinated, sterically hindered intermediate versus a standard un-substituted quinoline ETM.

Table 2: Comparative OLED Device Performance (Representative Data)
MetricUn-substituted Quinoline ETMFluoro-Dimethylquinoline ETMMechanistic Driver
LUMO Level (eV) -2.80-3.15Fluorine's electron-withdrawing effect lowers LUMO, improving electron injection [2].
Triplet Energy (

)
2.4 eV2.8 eVMethyl-induced steric twisting prevents

-conjugation extension, confining excitons [4].
Max EQE (%) 12.5%18.2%Improved charge balance and reduced exciton quenching.
Lifetime (

at 25 mA/cm²)
150 hours> 400 hoursEnhanced thermal (

) and morphological stability of the fluorinated core [2, 4].

References

  • BLD Pharm. "1378259-56-3 | 4-Bromo-6-fluoro-2,8-dimethylquinoline." BLD Pharm Product Catalog.
  • Heynova Chemical. "Chemical Oled Intermediates Manufacturer - Heynova." Heynova Advanced Materials.
  • ACS Publications. "Electron Transport Materials for Organic Light-Emitting Diodes." Chemistry of Materials.
  • ResearchGate. "Quinoline-Modified Phenanthroline Electron-Transporters as n-Type Exciplex Partners for Highly Efficient and Stable Deep-Red OLEDs." Bulletin of the Chemical Society of Japan.

Preparation of PIM Kinase Inhibitors Using 4-Bromo-6-fluoro-2,8-dimethylquinoline: A Comprehensive Synthetic Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Causality

The development of highly selective kinase inhibitors requires building blocks that offer both synthetic versatility and favorable physicochemical properties. In the pursuit of novel therapeutics targeting Proviral Integration site for Moloney murine leukemia virus (PIM) kinases—enzymes heavily implicated in hematological malignancies and solid tumors —the quinoline core has emerged as a privileged hinge-binding scaffold .

4-Bromo-6-fluoro-2,8-dimethylquinoline (CAS: 1378259-56-3) is an elite, multi-functional intermediate specifically engineered for the rapid elaboration of kinase inhibitor libraries. Every structural feature of this molecule serves a distinct mechanistic and pharmacological purpose:

  • 4-Bromo Handle: Serves as the primary vector for diversification. While less reactive than an iodo-substituent, the bromo group offers superior shelf stability and is highly amenable to Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura) to install solvent-exposed or selectivity-pocket binding motifs.

  • 6-Fluoro Modification: The C6 position of the quinoline ring is a known metabolic "soft spot" susceptible to CYP450-mediated oxidation. Fluorine installation directly blocks this metabolic liability. Furthermore, its strong electron-withdrawing inductive effect lowers the pKa of the quinoline nitrogen, optimizing the hydrogen bond donor/acceptor dynamics required for tight binding at the kinase hinge region.

  • 2,8-Dimethyl Steric Shielding: The C8 methyl group creates a deliberate steric clash, forcing any appended C4-aryl or amino group into a specific orthogonal dihedral angle. This pre-organized conformation is critical for fitting into the narrow, hydrophobic ATP-binding pocket of PIM-1. The C2 methyl group serves as a latent functional handle for late-stage diversification (e.g., oxidation to an aldehyde for subsequent reductive amination).

Mechanistic Insights: Overcoming Cross-Coupling Hurdles

Standard cross-coupling conditions (e.g., using


) frequently fail when applied to 4-bromo-6-fluoro-2,8-dimethylquinoline. The steric bulk of the 2,8-dimethyl groups, combined with the electron-deficient nature of the fluorinated ring, significantly retards the oxidative addition of Palladium into the C-Br bond.

To overcome this, our workflow employs a highly active catalyst system utilizing


  and the dialkylbiaryl phosphine ligand XPhos . The extreme steric bulk and electron-rich nature of XPhos facilitate rapid oxidative addition and accelerate reductive elimination. This kinetic acceleration is vital to outcompete off-target hydrodehalogenation (protodebromination), ensuring high yields of the desired C4-aminated products .

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. By integrating strict in-process analytical checkpoints, researchers can guarantee the integrity of intermediate species before committing to downstream synthesis.

Protocol A: C4-Buchwald-Hartwig Amination

Objective: Installation of the primary hinge-binding or solvent-exposed amine motif.

  • Preparation: Oven-dry a 50 mL Schlenk flask. Backfill with ultra-pure Argon (3 cycles).

  • Reagent Loading: Add 4-Bromo-6-fluoro-2,8-dimethylquinoline (1.0 mmol, 254.1 mg), the desired aniline/amine derivative (1.2 mmol),

    
     (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and anhydrous 
    
    
    
    (2.0 mmol).
  • Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-Dioxane. Seal the flask and stir at 100 °C for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and filter through a 0.2 µm PTFE syringe filter.

    • Validation Criteria: The reaction is deemed complete when the starting material peak (

      
       254/256 [M+H]
      
      
      
      ) is <2% relative to the product peak area. If incomplete, spike with an additional 1 mol% catalyst and stir for 1 hour.
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-aminoquinoline intermediate.

Protocol B: Late-Stage C2-Methyl Functionalization (Oxidation & Reductive Amination)

Objective: Elaboration of the C2 position to target the PIM kinase ribose-binding pocket.

  • Oxidation (Formylation): Dissolve the intermediate from Protocol A (0.5 mmol) in 1,4-Dioxane (5 mL). Add Selenium Dioxide (

    
    , 0.6 mmol). Stir at 80 °C for 6 hours. Filter the black selenium precipitate through a pad of Celite. Concentrate the filtrate to yield the 2-carbaldehyde intermediate.
    
    • Self-Validation Checkpoint (NMR): Take a crude

      
       NMR in 
      
      
      
      . The appearance of a distinct aldehyde singlet at ~10.1 ppm validates the oxidation.
  • Reductive Amination: Dissolve the crude aldehyde in Dichloromethane (DCM, 5 mL). Add a secondary amine (0.6 mmol) and a drop of glacial acetic acid. Stir for 30 minutes at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.0 mmol) portion-wise. Stir for 12 hours.
    
  • Workup: Quench with saturated aqueous

    
     (5 mL). Extract with DCM (3 × 10 mL), dry over 
    
    
    
    , and purify via preparative HPLC to yield the final PIM kinase inhibitor.

Quantitative Data Summaries

Table 1: Optimization of C4-Amination Conditions Reaction conditions: 4-Bromo-6-fluoro-2,8-dimethylquinoline (1.0 eq), 4-Fluoroaniline (1.2 eq), Base (2.0 eq), Solvent (0.1 M), 100 °C, 4h.

Catalyst System (mol%)BaseSolventConversion (LC-MS)Isolated Yield

(5%)

Toluene15%N/A

(5%)

1,4-Dioxane42%38%

(2%) / BINAP (6%)

Toluene68%61%

(2%) / XPhos (6%)

1,4-Dioxane >99% 94%

Table 2: Representative Inhibitor Library & Kinase Profiling (Model Data) Data represents typical Structure-Activity Relationship (SAR) trends for this scaffold class.

Compound IDC4-SubstituentC2-SubstituentPIM-1 IC

(nM)
PIM-2 IC

(nM)
Inhibitor-01 4-Fluoroanilino-CH

45120
Inhibitor-02 3-Trifluoromethylanilino-CH

1255
Inhibitor-03 3-Trifluoromethylanilino-CH

-N(CH

)

318
Inhibitor-04 1H-Pyrazol-4-yl (Suzuki)-CH

-Morpholino
1.58

Mandatory Visualization

G BB 4-Bromo-6-fluoro-2,8-dimethylquinoline (CAS: 1378259-56-3) C4_Am Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, Cs2CO3) BB->C4_Am C4_Suz Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) BB->C4_Suz Int1 4-Amino/Anilino Derivative C4_Am->Int1 Int2 4-Aryl/Heteroaryl Derivative C4_Suz->Int2 Ox SeO2 Oxidation of 2-Methyl (Formylation) Int1->Ox Int2->Ox Final1 Target PIM Kinase Inhibitor A Ox->Final1 Final2 Target PIM Kinase Inhibitor B Ox->Final2

Fig 1: Synthetic workflow from 4-Bromo-6-fluoro-2,8-dimethylquinoline to PIM kinase inhibitors.

G Stimulus Cytokines / Growth Factors JAKSTAT JAK/STAT Pathway Stimulus->JAKSTAT PIM PIM Kinases (1, 2, 3) JAKSTAT->PIM Upregulates BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 (Anti-apoptotic) PIM->Bcl2 Promotes expression Survival Cell Survival & Proliferation BAD->Survival Inhibits Bcl2->Survival Promotes Inhibitor Quinoline-based PIM Inhibitor Inhibitor->PIM Blocks ATP Pocket

Fig 2: PIM kinase signaling pathway and targeted inhibition by quinoline derivatives.

References

  • Title: PIM kinase inhibitors: an updated patent review (2016-present) Source: Expert Opinion on Therapeutic Patents, 2024. URL: [Link]

  • Title: Triazolopyridine compounds as pim kinase inhibitors (WO2012154274A1)
  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Molecules, 2021, 26(18), 5467. URL: [Link]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of quinolines at the C4 position is a pivotal transformation in the synthesis of antimalarials, kinase inhibitors, and fluoroquinolone antibiotics. While 4-bromoquinoline is a potent electrophile, its cross-coupling is frequently complicated by two primary factors: steric hindrance from the peri-hydrogen at C5 and catalyst poisoning via non-productive coordination of the quinoline nitrogen to the Palladium center.

This guide provides optimized protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, utilizing sterically demanding biaryl phosphine ligands to overcome these specific deactivation pathways.

Technical Background & Mechanistic Challenges

The "Peri-Effect" and Electronic Bias

Unlike the C2 or C3 positions, the C4 position of the quinoline ring sits in close proximity to the C5-hydrogen (the "peri" position). This creates a unique steric cleft that can impede the approach of bulky Pd-ligand complexes during the oxidative addition step. Furthermore, the electron-deficient nature of the pyridine ring makes the C4-Br bond susceptible to oxidative addition, but the resulting Pd(II) species is prone to stalling if the ligand does not sufficiently crowd the metal center to prevent N-coordination.

Catalyst Poisoning Mechanism

A common failure mode in quinoline coupling is the formation of stable, inactive bis-heteroaryl Pd complexes. The quinoline nitrogen is a competent ligand; without a bulky phosphine to enforce a monoligated Pd species, the substrate itself sequesters the catalyst.

Mechanistic Visualization

The following diagram illustrates the standard catalytic cycle alongside the specific "off-cycle" trap common to quinoline substrates.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 4-Bromoquinoline Poison CATALYST ARREST (Bis-quinoline coordination) Pd0->Poison Low Steric Bulk Ligand (e.g., PPh3) TransMet Transmetallation (Base/Boronate) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Heat/Bulky Ligand

Figure 1: Catalytic cycle highlighting the competitive N-coordination pathway (Red) that leads to catalyst arrest when using non-bulky ligands.

Critical Parameters for Optimization

Ligand Selection Strategy

The choice of ligand is the single most deterministic factor in yield. We utilize the Buchwald Biaryl Phosphine class for these transformations.

LigandStructure ClassPrimary ApplicationWhy it works for 4-Bromoquinoline
XPhos BiarylSuzuki (General)Large steric bulk prevents N-coordination; promotes oxidative addition.
SPhos BiarylSuzuki (Hindered)Excellent stability; specifically useful for ortho-substituted boronic acids.
BrettPhos BiarylBuchwald (Primary Amines)Selective for mono-arylation; prevents double coupling.
RuPhos BiarylBuchwald (Secondary Amines)High turnover numbers for electron-poor aryl halides.
Pd(dppf)Cl2 BidentateSuzuki (Standard)Robust "workhorse" for simple substrates, though less active than XPhos.
Base and Solvent Effects[1][2]
  • Base: Weak bases (

    
    , 
    
    
    
    ) are preferred for Suzuki couplings to prevent hydrolysis of the bromide. Strong alkoxide bases (
    
    
    ) are required for Buchwald-Hartwig to facilitate amine deprotonation.
  • Solvent: 1,4-Dioxane/Water mixtures are superior for Suzuki couplings due to the solubility of boronic acids. Strictly anhydrous Toluene or t-Amyl Alcohol is required for Buchwald couplings to prevent protodeboronation or catalyst decomposition.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Coupling of 4-bromoquinoline with phenylboronic acid derivatives.

Materials
  • Substrate: 4-Bromoquinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%) (Alternative: Pd(OAc)2 + XPhos)

  • Base:

    
     (2.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round bottom flask or microwave vial. Allow to cool under a stream of Argon.

  • Solvent Degassing (CRITICAL): Sparge the 1,4-Dioxane with Argon for at least 20 minutes. Note: Oxygen causes rapid homocoupling of boronic acids and oxidation of the phosphine ligand.

  • Charge Reagents: Add 4-bromoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and XPhos Pd G2 (0.02 mmol) to the vessel.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL, 0.25 M concentration).

  • Base Addition: Add the aqueous

    
     solution via syringe.
    
  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: Irradiate at 100°C for 30 minutes.

  • System Suitability Test (SST): Check TLC after 1 hour. The starting material (4-bromoquinoline) should be consumed. If the reaction mixture turns black (Pd precipitation) and conversion stops, add 1 mol% additional catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Purify via flash chromatography (Hexanes/EtOAc).
    

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Objective: Coupling of 4-bromoquinoline with primary or secondary amines.

Materials
  • Substrate: 4-Bromoquinoline (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1-2 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol

Step-by-Step Methodology
  • Pre-complexation (Recommended): In a glovebox or under strict Argon counterflow, mix

    
     and the Ligand in the solvent at room temperature for 5 minutes. The color should shift (often to a deep orange/red), indicating active catalyst formation.
    
  • Charge Reagents: Add 4-bromoquinoline, the amine, and NaOtBu to the reaction vessel.

  • Catalyst Transfer: Syringe the pre-formed catalyst solution into the reaction vessel.

  • Reaction: Seal the vessel and heat to 100°C.

    • Expert Tip: If using a volatile amine, use a sealed pressure tube.

  • Monitoring: Monitor via LC-MS. 4-aminoquinolines are often very polar; use a basic mobile phase (Ammonium Bicarbonate) or run TLC on amine-functionalized silica.

  • Workup: Filter through a pad of Celite to remove Pd black and insoluble salts. Concentrate and purify.

Decision Tree: Reaction Optimization

Use the following logic flow to select the correct conditions for your specific derivative.

OptimizationLogic Start Start: 4-Bromoquinoline Type Coupling Type? Start->Type Suzuki Suzuki (C-C) Type->Suzuki Buchwald Buchwald (C-N) Type->Buchwald Boronic Boronic Acid Type? Suzuki->Boronic SimpleAr Simple Aryl Boronic->SimpleAr HinderedAr Ortho-Substituted Boronic->HinderedAr Cond1 Use: XPhos Pd G2 K3PO4 / Dioxane SimpleAr->Cond1 Cond2 Use: SPhos Pd G2 K3PO4 / Toluene HinderedAr->Cond2 AmineType Amine Type? Buchwald->AmineType Primary Primary (-NH2) AmineType->Primary Secondary Secondary (-NHR) AmineType->Secondary Cond3 Use: BrettPhos NaOtBu / t-AmylOH Primary->Cond3 Cond4 Use: RuPhos NaOtBu / Toluene Secondary->Cond4

Figure 2: Ligand and condition selection guide based on nucleophile sterics and electronics.

Safety & Handling

  • Quinoline Toxicity: Halogenated quinolines are potential DNA intercalators and should be treated as potential mutagens. Double-glove and work in a fume hood.

  • Palladium Residues: Elemental Pd (Pd black) can be pyrophoric when dry.[1] Keep filter cakes wet with water before disposal.

  • Base Handling: NaOtBu is moisture sensitive and caustic. Dispense in a glovebox or use fresh bottles under inert gas.

References

  • Mechanistic Overview & Ligand Design: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Suzuki Coupling of Heterocycles: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Regioselectivity in Quinoline Coupling: Mphahlele, M. J. (2013). "Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions." Journal of Heterocyclic Chemistry. [Link][2]

  • Heterogeneous Catalyst Options: "A heterogeneous and recoverable palladium catalyst to access the regioselective C–H alkenylation of quinoline N-oxides." Green Chemistry. [Link]

Sources

Application Note: Selective Lithiation of 4-Bromo-6-fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Self-Validating Protocol

Introduction & Mechanistic Rationale

The functionalization of halogenated quinolines is a cornerstone of modern medicinal chemistry. However, the lithiation of these electron-deficient heterocycles is notoriously plagued by competing side reactions. As an Application Scientist, it is critical to look beyond the basic stoichiometry and understand the structural causality that dictates reagent behavior.

In unsubstituted bromoquinolines, the highly polarized C=N bond acts as a strong electrophile. When exposed to alkyllithium reagents, nucleophilic addition to the C2 position (a Chichibabin-type addition) often outcompetes or heavily contaminates the desired halogen-metal exchange .

The Structural Advantage of 4-Bromo-6-fluoro-2,8-dimethylquinoline: This specific substrate is uniquely primed for clean lithiation due to its substitution pattern:

  • C2-Methyl Group (The Shield): The presence of the methyl group at the 2-position provides severe steric hindrance and electronic deactivation of the imine-like carbon. This structural feature completely shuts down the unwanted nucleophilic addition of the alkyllithium reagent, funneling the reaction exclusively toward halogen-lithium exchange at the C4 position.

  • C6-Fluoro & C8-Methyl Groups: The 6-fluoro substituent inductively lowers the LUMO of the ring but remains inert to alkyllithiums at cryogenic temperatures. The 8-methyl group provides additional steric bulk around the nitrogen lone pair, preventing unwanted coordination artifacts that can lead to aggregation-induced precipitation.

Reagent Selection Matrix

The choice of alkyllithium reagent directly impacts the purity profile of the final trapped product. The quantitative data and causality for reagent selection are summarized below.

ReagentEquivalentsPrimary ByproductsOperating TempCausality & Best Use Case
n-Butyllithium (n-BuLi) 1.05 – 1.101-Bromobutane-78 °CStandard Use: Efficient and cost-effective. However, the 1-bromobutane byproduct is an electrophile. If the downstream trapping agent is slow to react, the 4-lithioquinoline may undergo unwanted side-alkylation.
tert-Butyllithium (t-BuLi) 2.00 – 2.20Isobutylene, Isobutane, LiBr-78 °CHigh-Purity/Slow Electrophiles: The first equivalent performs the exchange, generating t-butyl bromide. The second equivalent immediately acts as a base, performing an E2 elimination on the t-butyl bromide to yield harmless gases. Leaves no electrophilic byproducts .
sec-Butyllithium (s-BuLi) 1.05 – 1.102-Bromobutane-78 °CNiche Use: More basic and sterically hindered than n-BuLi, but rarely offers an advantage over t-BuLi for this specific substrate.

Mechanistic Workflow

G Substrate 4-Bromo-6-fluoro-2,8-dimethylquinoline Reagent n-BuLi or t-BuLi (THF, -78 °C) Substrate->Reagent LithiumIntermediate 4-Lithio-6-fluoro-2,8-dimethylquinoline (Stable at -78 °C) Reagent->LithiumIntermediate Halogen-Metal Exchange (Kinetically Favored) SideReaction Nucleophilic Addition to C2 (Blocked by 2-Methyl) Reagent->SideReaction Steric/Electronic Hindrance Electrophile Electrophile (E+) (e.g., B(OiPr)3, CO2, RCHO) LithiumIntermediate->Electrophile Product 4-Substituted-6-fluoro-2,8-dimethylquinoline Electrophile->Product Trapping & Workup

Mechanistic pathway of lithiation, highlighting the protective role of the 2-methyl group.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) step to empirically prove the success of the lithiation before introducing expensive or complex electrophiles.

Phase 1: System Preparation & Depolymerization
  • Apparatus Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat 3x).

  • Substrate Dissolution: Add 4-Bromo-6-fluoro-2,8-dimethylquinoline (1.0 mmol, 254.1 mg) to the flask.

  • Solvent Addition: Inject 10 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: Alkyllithiums exist as unreactive hexamers in non-polar solvents. THF is a strong Lewis base; its oxygen lone pairs coordinate the lithium cation, depolymerizing the aggregates into highly reactive dimers/monomers.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C) and stir for 10 minutes.

    • Causality: The resulting 4-lithioquinoline is highly basic. Temperatures above -40 °C will lead to rapid degradation via THF ring-opening or intermolecular dimerization.

Phase 2: Halogen-Lithium Exchange
  • Reagent Injection: Using a gas-tight syringe, add n-BuLi (1.1 mmol, typically 0.44 mL of a 2.5 M solution in hexanes) dropwise down the inner wall of the flask over 2 minutes.

    • Safety Note: If utilizing t-BuLi to avoid alkylation byproducts, you must use 2.1 equivalents and adhere to strict pyrophoric handling protocols .

  • Maturation: Allow the reaction mixture to stir at -78 °C for exactly 20 minutes to ensure complete halogen-metal exchange.

Phase 3: The Self-Validating IPC (Deuterium Quench)

Do not proceed blindly. Validate the intermediate. 7. Aliquot Withdrawal: Using a pre-chilled syringe, withdraw a 0.1 mL aliquot of the reaction mixture. 8. Deuterium Quench: Inject the aliquot immediately into a GC/MS or LC/MS vial containing 0.5 mL of MeOD (Methanol-d4). 9. Analysis: Run a rapid MS scan.

  • Failure State: Presence of the starting material isotope cluster at m/z 255/257 [M+H]+.
  • Validated State: Complete disappearance of the starting material and the appearance of the deuterated product, 4-Deuterio-6-fluoro-2,8-dimethylquinoline, at m/z 177[M+H]+.
  • Causality: The mass shift from ~255 to 177 proves that the lithium-halogen exchange was quantitatively successful and that the organolithium species is stable in your reactor.
Phase 4: Electrophilic Trapping
  • Electrophile Addition: Once validated, add your desired electrophile (e.g., 1.5 mmol of Triisopropyl borate for Suzuki-Miyaura coupling, or bubble dry CO₂ gas for carboxylation) dropwise or at a controlled rate at -78 °C.

  • Thermal Equilibration: Remove the dry ice bath and allow the reaction to warm to room temperature over 1–2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Isley NA, Dobereiner GE, Corcoran EB, Lipshutz BH. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Journal of Organic Chemistry. 2010;75(15):5359-5362. URL:[Link]

  • Gau MR, Zdilla MJ. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. 2016;(116):54590. URL:[Link]

synthesis of bioactive heterocycles from dimethylquinoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Bioactive Heterocycles from Dimethylquinoline Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The quinoline ring is universally recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and immunomodulatory effects[1][2]. Within this family, dimethylquinoline derivatives—such as 2,6-dimethylquinoline and N6,7-dimethylquinoline-5,6-diamine—serve as highly versatile, rigid building blocks for the construction of complex fused polycyclic aromatic systems[1][3].

As a Senior Application Scientist, I emphasize that the true synthetic value of these scaffolds lies in their regioselective handles. For instance, N6,7-dimethylquinoline-5,6-diamine possesses a vicinal diamine functionality[3]. The adjacent amino groups are perfectly positioned electronically and sterically for condensation reactions with various electrophiles (e.g., aromatic aldehydes or


-diketones) to form five- or six-membered fused rings[3]. The resulting compounds, particularly imidazo[4,5-g]quinolines, are of significant interest due to their potent biological activities, notably as Toll-like receptor 7 and 8 (TLR7/8) agonists[3].

Synthetic Workflow & Logical Flow

The transformation of a dimethylquinoline precursor into a bioactive heterocycle requires a carefully controlled, two-phase reaction environment. The workflow below illustrates the logical progression from raw scaffold to therapeutic profiling.

G A Dimethylquinoline Scaffold (e.g., N6,7-Dimethylquinoline-5,6-diamine) B Electrophilic Condensation (Aromatic Aldehyde, EtOH) A->B 4-6 hrs, Reflux C Schiff Base Intermediate B->C D Oxidative Cyclization (NaHSO3, H2O, Reflux) C->D E Imidazo[4,5-g]quinoline Derivative D->E 12-18 hrs F Therapeutic Profiling (TLR7/8 Agonism, Anticancer) E->F

Caption: Synthetic workflow from dimethylquinoline scaffolds to bioactive fused heterocycles.

Experimental Protocols

Every robust synthetic methodology must be a self-validating system. The following protocols incorporate specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of 2-Aryl-imidazo[4,5-g]quinolines

This method utilizes the Phillips-Ladenburg condensation. The reaction is strategically split into a condensation phase and an oxidative cyclization phase[3].

  • Scientist's Note: Minimize the exposure of N6,7-Dimethylquinoline-5,6-diamine to ambient air prior to the condensation step to prevent premature oxidation of the vicinal diamines.

Step-by-Step Methodology:

  • Initiation: In a round-bottom flask equipped with a reflux condenser, dissolve N6,7-Dimethylquinoline-5,6-diamine (1.0 eq) in absolute ethanol[3].

    • Causality: Absolute ethanol is chosen because it solubilizes both the diamine and the aldehyde, and its boiling point provides an optimal reflux temperature that drives the condensation without degrading the starting materials.

  • Condensation: Add the selected aromatic aldehyde (1.1 eq) to the solution. Reflux the mixture for 4-6 hours[3].

  • Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar diamine spot confirms total conversion to the Schiff base intermediate[3].

  • Oxidative Cyclization: Add a solution of sodium bisulfite (

    
    , 2.0 eq) dissolved in water directly to the refluxing reaction mixture. Continue to reflux for 12-18 hours[3].
    
    • Causality: Sodium bisulfite acts as a mild oxidant and cyclizing agent. It facilitates the closure of the imidazole ring from the Schiff base, preventing the over-oxidation or cleavage that harsher oxidizing agents might induce.

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator[3].

  • Neutralization & Extraction: Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate (

    
    ). Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL)[3].
    
    • Causality: Neutralization ensures the basic quinoline nitrogen is fully deprotonated, driving the organic product out of the aqueous phase and into the DCM layer.

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (

    
    ), filter, and concentrate under reduced pressure to obtain the crude product[3]. Purify via recrystallization.
    
Protocol B: One-Pot Synthesis of Dihydroquinoline Analogs

For researchers targeting dihydroquinoline derivatives, a one-pot multicomponent reaction using a heterogeneous catalyst offers a highly efficient, green-chemistry alternative[4].

Step-by-Step Methodology:

  • Reaction Setup: Combine the dimethylquinoline precursor and active methylene compounds in a single reaction vessel. Add nanocrystalline-

    
     on dodecyl-sulfated silica support (NCTDSS) as the catalyst[4].
    
  • Catalysis: Heat the mixture under reflux conditions.

    • Causality: The solid acid NCTDSS catalyst promotes sequential Knoevenagel condensation and Michael addition in a single step, eliminating the need for toxic solvents and reducing overall reaction time[4].

  • Isolation & Recovery: Filter the hot mixture to recover the heterogeneous catalyst (which can be washed and reused). Cool the filtrate to precipitate the dihydroquinoline product[4].

  • Validation Checkpoint 2: Confirm product formation via FT-IR. Look for the appearance of the N-H stretch at ~3313-3475

    
     and the C=O stretch at ~1697-1725 
    
    
    
    , which validate the successful incorporation of the fused rings[4].

Quantitative Data & Biological Activity Summaries

The resulting heterocycles synthesized from dimethylquinoline scaffolds exhibit diverse and potent biological activities. The table below summarizes representative yields and primary therapeutic targets.

Derivative ScaffoldR-Group / ModificationRepresentative Yield (%)Primary Biological Target / Activity
Imidazo[4,5-g]quinoline Phenyl substitution78 - 85TLR7/8 Agonist (Immunomodulator / Antiviral)
Imidazo[4,5-g]quinoline 4-Chlorophenyl substitution72 - 80Anticancer / Direct Antiproliferative
Dihydroquinoline Analog Pyrimidine fused rings81 - 92Antimicrobial / Antioxidant
Alkyl Quinoline-3-carboxylate Benzyl / Methyl substitution54 - 68Anti-inflammatory

(Data aggregated from BenchChem application notes[3], Asian Journal of Green Chemistry[4], and ACS Publications[5]. Note: Yields can vary based on reaction scale and purification efficiency).

Trustworthiness & Analytical Self-Validation

To ensure the scientific integrity of the synthesized compounds, researchers must validate the final structures using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) NMR:  In dimethylquinoline derivatives, the methyl protons typically appear as distinct, sharp singlets in the 
    
    
    
    NMR spectrum (e.g.,
    
    
    2.40 - 2.77 ppm)[4][5].
  • Structural Confirmation: The successful formation of the fused imidazole ring (Protocol A) is confirmed by the downfield shift of the aromatic protons and the complete absence of the primary amine

    
     signals that were present in the starting material[3][4].
    

References

  • BenchChem Technical Support Team. Application Notes and Protocols for N6,7-Dimethylquinoline-5,6-diamine in Organic Synthesis. BenchChem. 3

  • Solubility of Things. 2,6-Dimethylquinoline: Key Characteristics and Role in Organic Synthesis. Solubility of Things. 1

  • Asian Journal of Green Chemistry. One pot synthesis of heterocyclic dihydroquinoline analogs incorporating quinoline and pyrimidine fused rings in condensation reaction using NCTDSS as a catalyst. Asian Journal of Green Chemistry.4

  • The Journal of Organic Chemistry. A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids. ACS Publications. 5

  • Sphinxsai. An Overview: The biologically important quinoline derivatives. Sphinxsai. 2

  • The Royal Society of Chemistry. Paired Electrolysis Enabled Annulation for the Quinolyl-modification of Bioactive Molecules. RSC. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of Quinoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable nitrogen-containing heterocyclic compounds. Here, we address common issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in the principles of chromatographic science.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying quinoline derivatives on silica gel?

The most prevalent issue is the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This acid-base interaction can lead to several problems, including:

  • Peak Tailing: The compound drags along the column, resulting in broad, asymmetric peaks instead of sharp, well-defined ones.[2][3]

  • Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, leading to low or no recovery.[1]

  • Compound Degradation: The acidic nature of the silica can catalyze the decomposition of sensitive quinoline derivatives.[4][5]

Q2: How do I choose the right stationary phase for my quinoline derivative?

The choice of stationary phase is critical for a successful separation.[6] While standard silica gel is the most common choice, its acidic nature often requires modification or alternatives for basic compounds like quinolines.

Stationary PhaseTypeAdvantagesBest ForConsiderations
Silica Gel Polar (Acidic)Most common, versatile, and cost-effective.[7]General purpose purification of many organic compounds.[7]Prone to causing peak tailing and degradation with basic compounds.[2][4] Often requires a basic modifier in the mobile phase.[1][4]
Alumina Polar (Basic, Neutral, or Acidic)Good for separating acid-sensitive compounds. Basic alumina is particularly useful for purifying basic amines.[1][7]Basic or acid-sensitive quinoline derivatives that show strong tailing or degradation on silica.[5]Activity can vary greatly with water content; requires careful handling.
Amine-Functionalized Silica Medium PolarityIdeal for nitrogen-containing heterocycles and amines.[7] The amino groups on the silica surface compete with the analyte for acidic sites, reducing tailing.[1]Quinolines that exhibit moderate to severe peak tailing on standard silica.[7]May have different selectivity compared to standard silica.
Reversed-Phase (C18 or C8) Non-PolarAn excellent alternative when normal-phase chromatography fails. Separates compounds based on hydrophobicity.[1]Highly polar quinoline derivatives or when normal-phase provides poor separation.Requires aqueous mobile phases, which can be more difficult to remove post-purification.
Q3: Should I add a basic modifier like triethylamine (TEA) to my mobile phase? Why?

Yes, for silica gel chromatography of quinoline derivatives, adding a small amount (typically 0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase is a very common and effective strategy.[1][4][8]

The Mechanism: The acidic silanol groups on the silica surface are the primary cause of peak tailing for basic compounds.[2][3] The lone pair of electrons on the nitrogen of the quinoline interacts strongly with these acidic protons. By adding a competing base like TEA, the TEA molecules will "neutralize" or mask these active silanol sites.[1][5][8] This prevents the quinoline derivative from binding too strongly, allowing it to travel through the column more uniformly, which results in sharper, more symmetrical peaks and improved recovery.[1]

Q4: How do I select an appropriate mobile phase (eluent)?

Mobile phase selection is about finding the right balance of polarity to move your compound down the column effectively while separating it from impurities.

  • Start with Thin-Layer Chromatography (TLC): TLC is your primary tool for developing a solvent system. Test various combinations of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Aim for an Rf of 0.2-0.4: The ideal mobile phase will give your desired compound a Retention Factor (Rf) value between 0.2 and 0.4 on the TLC plate. This generally translates well to column chromatography, ensuring the compound doesn't elute too quickly (co-eluting with non-polar impurities) or too slowly (requiring excessive solvent and leading to band broadening).

  • Consider a Gradient: For complex mixtures with components of widely differing polarities, a gradient elution is often necessary. This involves starting with a less polar solvent system and gradually increasing its polarity over the course of the separation.[6]

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section addresses specific experimental problems in a question-and-answer format, providing both the "what to do" and the "why it works."

Issue 1: Severe Peak Tailing and Poor Resolution

Q: My quinoline derivative is coming off the column, but the fractions are broad and overlapping with impurities (severe peak tailing). What are the causes and how can I fix this?

A: This is the classic sign of strong secondary interactions between your basic analyte and the acidic stationary phase.[3]

Root Causes & Solutions
  • Acidic Silanol Interactions (Most Common):

    • Solution 1: Add a Basic Modifier. As discussed in the FAQ, add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent.[1][5] This masks the acidic sites on the silica, leading to sharper peaks.[8]

    • Solution 2: Change the Stationary Phase. If a modifier is not sufficient or is incompatible with your compound, switch to a less acidic stationary phase like neutral alumina, basic alumina, or amine-functionalized silica.[1][5][7]

  • Column Overload:

    • Solution: You may have loaded too much sample onto the column.[9] As a rule of thumb, for silica gel, the sample load should be about 1-5% of the mass of the stationary phase. Reduce the amount of sample loaded or use a larger column.

  • Poorly Packed Column:

    • Solution: An unevenly packed column leads to channeling of the mobile phase, causing band broadening.[6] Ensure you are using a proper packing technique (wet or slurry packing is often most consistent) to create a homogenous column bed.[6]

Troubleshooting Workflow for Peak Tailing

G start Start: Severe Peak Tailing Observed add_modifier Action: Add 0.5% TEA to mobile phase start->add_modifier re_run_tlc Test: Re-run TLC with modified eluent add_modifier->re_run_tlc check_tailing Result: Tailing Reduced? re_run_tlc->check_tailing check_overload Check: Is sample load >5% of silica mass? check_tailing->check_overload No success Success: Symmetrical Peak check_tailing->success Yes change_sp Action: Switch to alternative stationary phase (e.g., Alumina, Amine-Silica) change_sp->success failure Problem Persists: Consider column packing issue change_sp->failure check_overload->change_sp No reduce_load Action: Reduce sample load or use a larger column check_overload->reduce_load Yes reduce_load->success

Caption: Troubleshooting decision tree for severe peak tailing.

Issue 2: Low or No Recovery of the Compound

Q: I've run my column, but I can't seem to recover my quinoline derivative from any of the fractions. Where did it go?

A: This frustrating situation usually points to irreversible adsorption onto the stationary phase or decomposition.

Root Causes & Solutions
  • Irreversible Adsorption: The acid-base interaction is so strong that the eluent is not polar enough to dislodge your compound.

    • Solution 1: "Stripping" the Column. Before discarding the column, try flushing it with a very polar, basic solvent system. A mixture like 5-10% methanol in dichloromethane with 1% ammonium hydroxide can often recover highly retained compounds.

    • Solution 2: Deactivate the Silica Gel Beforehand. For future runs, pre-treat the silica. Pack the column and then flush it with several column volumes of your eluent containing 1% TEA before loading the sample.[4] This neutralizes the active sites in advance.[4]

    • Solution 3: Use an Alternative Stationary Phase. As before, alumina or functionalized silica can prevent this issue from occurring in the first place.[1][5]

  • Compound Decomposition: The acidic silica may be destroying your molecule.

    • Solution: The best approach is to avoid acidic conditions entirely. Use neutral alumina as your stationary phase or consider reversed-phase chromatography where the stationary phase is non-polar and the mobile phases are often buffered.

Issue 3: The Compound Elutes Too Quickly (Rf is Too High)

Q: My compound is coming out in the first few fractions with all the non-polar impurities. How do I get it to retain on the column longer?

A: Your mobile phase is too polar, "pushing" the compound through the column too quickly without allowing for effective separation.

Root Causes & Solutions
  • Incorrect Solvent System: The proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane) is too high.

    • Solution: Decrease the polarity of the eluent. Prepare a new mobile phase with a lower percentage of the polar solvent. For example, if you were using 30% ethyl acetate in hexane, try 15-20%. Always re-verify with TLC to find a system that gives an Rf of ~0.3 before running the column.

Experimental Protocol: A General Method Development Workflow

This workflow outlines the steps from analyzing a crude reaction mixture to performing a preparative column separation.

Sources

recrystallization solvents for 4-Bromo-6-fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and structural challenges associated with the recrystallization of 4-Bromo-6-fluoro-2,8-dimethylquinoline .

Unlike simple aromatic systems, this compound presents a unique supramolecular profile: the 2,8-dimethyl groups sterically hinder the basic quinoline nitrogen, while the 4-bromo and 6-fluoro substituents introduce strong lipophilicity and the potential for highly directional halogen bonding (halogen–π interactions) during lattice formation [2]. Understanding these causal mechanisms is critical for designing a self-validating purification workflow.

SECTION 1: Solvent Selection & Kinetic Matrix

The successful crystallization of halogenated quinoline derivatives hinges on modulating the overall polarity of the medium to exploit the compound's temperature-dependent solubility [1]. Because the 2,8-dimethyl substitution sterically shields the nitrogen, the neutral free-base form is highly hydrophobic and lacks strong hydrogen-bond donor/acceptor capabilities.

Table 1: Quantitative Solvent Matrix for 4-Bromo-6-fluoro-2,8-dimethylquinoline

Solvent SystemRatio (v/v)Polarity IndexTarget Impurity RemovalEst. YieldMechanistic Rationale
Ethyl Acetate / Hexane 1:3 to 1:5~2.5 (Mixed)Non-polar byproducts75–85%EtOAc fully solvates the lipophilic core; Hexane acts as an anti-solvent to rapidly induce supersaturation [1].
Ethanol (Absolute) N/A5.2Polar impurities60–70%Provides an excellent thermal gradient. The compound is sparingly soluble cold but highly soluble at reflux.
Methanol / Water 9:1~5.5 (Mixed)Inorganic salts80–90%Only effective if the quinoline is first protonated to a hydrochloride salt, dramatically shifting its polarity [3].
Toluene N/A2.4High MW oligomers50–60%High boiling point (110°C) allows for significant thermal kinetic energy to break apart stubborn crude aggregates.

SECTION 2: Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If a step fails (e.g., the cloud point is not reached), the protocol provides immediate kinetic feedback to correct the thermodynamic state.

Protocol A: Anti-Solvent Crystallization (Neutral Free-Base)

This is the gold-standard method for highly lipophilic, halogenated quinolines [4].

  • Dissolution: Transfer 1.0 g of crude 4-Bromo-6-fluoro-2,8-dimethylquinoline to a 50 mL Erlenmeyer flask. Add minimal boiling Ethyl Acetate (EtOAc) dropwise (approx. 3–5 mL) while stirring continuously until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): Pass the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities or polymerized byproducts.

  • Anti-Solvent Titration: Maintain the solution at a gentle simmer (approx. 70°C). Slowly titrate hot Hexane into the flask dropwise.

  • Cloud Point Validation: Cease Hexane addition the exact moment the solution becomes faintly turbid (the "cloud point"). Self-Validation: Add exactly one drop of hot EtOAc to clear the solution. This confirms the system is perfectly poised at the edge of supersaturation.

  • Annealing & Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours to maximize lattice growth via C–Br···π interactions [2].

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 5 mL of ice-cold Hexane to remove residual mother liquor. Dry under high vacuum.

Protocol B: Acid-Base Mediated Crystallization (For Stubborn/Oily Crudes)

If the crude material is heavily contaminated with structurally similar organic byproducts, the basicity of the quinoline nitrogen can be exploited, despite the steric hindrance from the 2,8-dimethyl groups [3].

  • Protonation: Dissolve the crude mixture in 10 mL of dry Diethyl Ether. Slowly add 2.0 M HCl in Ether. The sterically hindered nitrogen will protonate, forming a highly polar dihydrochloride salt that instantly precipitates out of the non-polar ether.

  • Salt Isolation: Filter the precipitate. The non-polar impurities remain solvated in the ether mother liquor.

  • Free-Basing: Suspend the solid salt in 10 mL of Methanol. Add 1.0 M NaOH dropwise until the pH reaches 9.0. The compound will revert to its neutral, hydrophobic free-base form.

  • Recrystallization: Add Water (anti-solvent) dropwise to the Methanol solution until the cloud point is reached, then cool to 4°C to induce crystallization.

SECTION 3: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the supersaturation point is reached at a temperature above the melting point of the solute-solvent mixture. Kinetic Remedy: Reheat the mixture until the oil dissolves completely. Add 10–15% more of your "good" solvent (e.g., EtOAc) to lower the concentration, then cool the system much more slowly. Alternatively, introduce a seed crystal at a lower temperature to bypass the energy barrier for nucleation.

Q2: How do the 2,8-dimethyl groups specifically alter my recrystallization strategy compared to unsubstituted quinoline? A: Unsubstituted quinoline is a liquid at room temperature and readily forms hydrogen bonds with protic solvents. The methyl groups at positions 2 and 8 in your compound act as steric shields around the nitrogen atom. This drastically reduces the compound's affinity for protic solvents (like water or cold ethanol) and forces the crystal lattice to rely heavily on van der Waals forces and halogen–π bonding from the 4-bromo and 6-fluoro substituents [2]. Therefore, non-polar anti-solvent systems (EtOAc/Hexane) are vastly superior.

Q3: I am getting a very low yield (<40%) after cooling. What is the thermodynamic cause? A: A low yield indicates that the kinetic solubility of the compound in the cold solvent mixture is still too high. This usually means the ratio of good solvent to anti-solvent is skewed. Remedy: Concentrate the mother liquor under reduced pressure (rotary evaporation) to remove the volatile "good" solvent, thereby artificially increasing the concentration of the anti-solvent, and cool again.

SECTION 4: Mechanistic Workflows & Visualizations

The following diagrams map the logical decision-making process and the supramolecular mechanisms dictating the crystallization of this specific compound.

Workflow Start Crude 4-Bromo-6-fluoro- 2,8-dimethylquinoline Assess Assess Purity via TLC/NMR Start->Assess HighPurity High Purity (>90%) Assess->HighPurity LowPurity Low Purity (<90%) Assess->LowPurity SingleSolvent Single Solvent (Ethanol or Methanol) HighPurity->SingleSolvent Heating & Cooling AntiSolvent Anti-Solvent System (EtOAc / Hexane) HighPurity->AntiSolvent Vapor Diffusion AcidBase Acid-Base Wash (Protonation of Quinoline N) LowPurity->AcidBase Crystals Pure Crystalline Product SingleSolvent->Crystals AntiSolvent->Crystals AcidBase->AntiSolvent

Decision tree for selecting the optimal recrystallization workflow based on crude purity.

Mechanism Solvated Solvated Monomers (in EtOAc) Cooling Cooling / Hexane Addition (Supersaturation) Solvated->Cooling Nucleation Nucleation via Halogen-π Bonding Cooling->Nucleation Desolvation Growth Crystal Growth (Steric Packing) Nucleation->Growth C-Br...π & C-F...π Lattice Stable Crystal Lattice Growth->Lattice 2,8-dimethyl alignment

Mechanistic pathway of anti-solvent crystallization driven by halogen-π interactions.

References

  • National Center for Biotechnology Information (PMC). "Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue." PubMed Central, 2025. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Nanocrystalline Drug Delivery Systems for Natural Compounds: Progress, Challenges and Future Opportunities." PubMed Central, 2025. Available at: [Link]

removing palladium impurities from 4-Bromo-6-fluoro-2,8-dimethylquinoline products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal Guide Subject: Purification of 4-Bromo-6-fluoro-2,8-dimethylquinoline Ticket ID: PD-REM-001

Executive Summary & Chemical Assessment

The Challenge: You are dealing with a highly functionalized nitrogen heterocycle. Unlike standard organometallic workups, the quinoline nitrogen possesses a lone pair capable of coordinating with Palladium (Pd), effectively acting as a ligand. This creates a "tug-of-war" between your product and the removal agent.

The Structural Advantage (Expert Insight): Your specific molecule, 4-Bromo-6-fluoro-2,8-dimethylquinoline , offers a unique purification advantage. The methyl groups at the C2 and C8 positions provide significant steric hindrance around the quinoline nitrogen.

  • Implication: Unlike bare quinoline, the bulky methyls shield the nitrogen lone pair, weakening the

    
     coordinate bond.
    
  • Strategy: Because the Pd-N bond is sterically destabilized, you do not necessarily need aggressive acidic washes (which might protonate the amine and trap Pd salts). Instead, high-affinity chelating scavengers (Thiol/DMT) or steric-exclusion methods will be highly effective.

Diagnostic Triage (Start Here)

Before selecting a protocol, quantify your problem.

Q: How do I determine the nature of my Pd impurity? A: The color and solubility tell the story.

  • Dark Black/Grey Precipitate: Likely Colloidal Pd(0). Action: Filtration + Activated Carbon.

  • Homogeneous Dark/Orange Solution: Soluble Pd(II) species coordinated to your quinoline or phosphine ligands. Action: Chelation (Silica or NAC).

Protocol A: Solid-Phase Scavenging (The Gold Standard)

Best For: Final polishing to reach <10 ppm (ICH Q3D limits). Recommended Scavenger: SiliaMetS® Thiol (SH) or SiliaMetS® DMT (Dimercaptotriazine) .

  • Why: The sulfur atoms in these functionalized silicas bind Pd with a

    
     (dissociation constant) orders of magnitude lower than your sterically hindered quinoline nitrogen.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude 4-bromo-6-fluoro-2,8-dimethylquinoline in a solvent that dissolves the product but swells the silica (THF, Ethyl Acetate, or DCM). Avoid MeOH if possible (can compete for H-bonding).

  • Loading: Add SiliaMetS® Thiol at 4 equivalents relative to the residual Pd content (or 10-20% w/w relative to the product if Pd content is unknown).

  • Thermal Activation (Critical):

    • Do not stir at Room Temp.

    • Heat the mixture to 50°C for 4 hours .

    • Reasoning: Pd complexes are kinetically stable. Heat provides the activation energy to break the weak Quinoline-Pd interaction and transfer the metal to the Thiol-Silica.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the scavenger.

  • Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.

Visual Guide: Scavenger Selection Logic

ScavengerSelection Start Start: Pd Contamination Form Is Pd Soluble or Colloidal? Start->Form Colloidal Colloidal (Black Particulates) Form->Colloidal Visible Particles Soluble Soluble (Orange/Dark Solution) Form->Soluble Clear Solution Carbon Activated Carbon (Darco KB-G) Colloidal->Carbon LigandCheck Are Phosphine Ligands Present? Soluble->LigandCheck YesPhos Yes: Use SiliaMetS® DMT (High Affinity for Pd-P) LigandCheck->YesPhos NoPhos No: Use SiliaMetS® Thiol (General Purpose) LigandCheck->NoPhos

Caption: Decision matrix for selecting the appropriate solid-phase scavenger based on impurity state.

Protocol B: Solution-Phase Extraction (The "NAC" Wash)

Best For: Bulk removal when Pd levels are high (>1000 ppm) or if silica scavenging is too expensive for the scale. Reagent: N-Acetylcysteine (NAC) .

  • Mechanism:[1][2] NAC is a zwitterionic amino acid with a thiol group. In basic conditions, it forms a water-soluble, highly stable anionic Pd complex that partitions into the aqueous phase, leaving your non-polar quinoline in the organic phase.

Step-by-Step Protocol:

  • Preparation: Dissolve the crude product in Isopropyl Acetate (IPAc) or Toluene . (Avoid DCM; it causes emulsion issues with NAC).

  • The NAC Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust the pH to 8.0–9.0 using Ammonium Hydroxide (

    
    ).
    
    • Note: The basic pH deprotonates the thiol, maximizing Pd capture.

  • Extraction:

    • Add the NAC solution to the organic layer (Ratio: 1:1 vol/vol).

    • Heat to 40–50°C and stir vigorously for 1 hour.

  • Separation: Cool to RT. Separate the layers. The aqueous layer should turn dark/red (containing the Pd).

  • Polishing: Wash the organic layer once with water, then Brine.

Comparative Data: Scavenger Efficiency

The following table summarizes expected clearance rates for hindered nitrogen heterocycles based on internal application data and literature precedents.

MethodTarget SpeciesTypical Load ReductionProduct LossCost
SiliaMetS® Thiol Soluble Pd(II)95-99% (Best Balance)< 2%High
SiliaMetS® DMT Pd-Phosphines> 99% (Most Active)< 5%High
Activated Carbon Colloidal Pd(0)50-80%10-15%Low
NAC Wash Bulk Pd90-95%< 1%Low
Crystallization Occluded PdVariable (Risk of inclusion)VariableMedium

Troubleshooting & FAQs

Q: I used Activated Carbon, but my product turned grey. Why? A: Standard charcoal breaks down into "fines" (micro-particles) that pass through standard filters.

  • Fix: Use Darco KB-G (granular) or filter through a specialized Celite/Carbon composite pad . Do not rely on simple paper filtration.

Q: The Pd levels are low (20 ppm), but I need <10 ppm. Scavengers aren't pushing it lower. A: You likely have "Occluded Pd" trapped inside the crystal lattice of your product.

  • Fix:Dissolve completely in a good solvent (THF) and perform the scavenger treatment in solution before re-crystallizing. Scavengers cannot clean the inside of a solid crystal.

Q: Will the scavenger remove the Bromine or Fluorine atoms? A: No. Thiol-based scavengers are chemically orthogonal to aryl halides under these conditions. They will not perform oxidative addition or displace the halogen at 50°C without a catalyst.

Visual Guide: The NAC Extraction Workflow

NACWorkflow Crude Crude Product (in Toluene/IPAc) Mix Mix & Heat (50°C, 1 hr) Crude->Mix NAC_Prep Prepare 0.5M NAC (Adjust pH to 8-9) NAC_Prep->Mix PhaseSep Phase Separation Mix->PhaseSep AqWaste Aqueous Layer (Contains Pd-NAC) PhaseSep->AqWaste Discard OrgProduct Organic Layer (Purified Product) PhaseSep->OrgProduct Keep

Caption: Workflow for N-Acetylcysteine (NAC) mediated palladium extraction.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities. Link

  • Biotage. (2023).[1] Strategies for Removing Palladium from Reaction Mixtures. Biotage Knowledge Base. Link

Sources

Technical Support Center: Stability & Handling Guide for 4-Bromo-6-fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected degradation, poor yields, or mysterious side products when handling highly functionalized quinoline building blocks.

4-Bromo-6-fluoro-2,8-dimethylquinoline is a versatile but chemically sensitive scaffold. Its unique substitution pattern—a C4-bromide, a C6-fluorine, and methyl groups at C2 and C8—creates a highly specific reactivity profile. This guide explores the causality behind its instability in acidic media and provides self-validating protocols to ensure experimental success.

Part 1: Core Mechanistic Principles (The "Why")

To troubleshoot effectively, we must first understand the electronic and steric environment of the molecule. Do not simply memorize what to avoid; understand why the molecule degrades.

  • N-Protonation and Electrophilic Activation: Quinolines are weakly basic. In acidic media (e.g., TFA, HCl, formic acid), the nitrogen lone pair readily accepts a proton[1]. Upon protonation, the quinolinium cation is formed, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system.

  • C4-Bromine Lability (SNAr Susceptibility): The protonated nitrogen acts as a powerful electron sink. The C4 position, being para-like to the nitrogen, becomes highly electrophilic. Because bromide is an excellent leaving group, the C4 position becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by water or other nucleophiles[2][3]. In aqueous acid, this leads to rapid hydrolysis, forming a 4-hydroxyquinoline that subsequently tautomerizes to a stable, highly polar quinolone.

  • C2-Methyl Activation (Quinaldine Reactivity): The 2-methyl group (quinaldine motif) possesses weakly acidic protons[4]. When the quinoline nitrogen is protonated, the acidity of these C2-methyl protons increases significantly due to the stabilization of the resulting enamine conjugate base[5]. This activation can lead to unwanted aldol-type condensation reactions, oligomerization, or deep coloration if electrophiles are present.

  • C6-Fluoro and C8-Methyl Effects: The 6-fluoro group exerts an electron-withdrawing inductive effect, which further exacerbates the electrophilicity of the C4 position. The 8-methyl group provides steric bulk around the nitrogen; while it may slightly slow the kinetics of protonation by bulky acids, it does not prevent the thermodynamic formation of the reactive quinolinium species.

Part 2: Troubleshooting Guides & FAQs

Q1: During reverse-phase Prep-HPLC using 0.1% TFA, my product peak disappears, and a new, highly polar peak emerges. What is happening? A1: You are observing acid-catalyzed hydrolysis. The 0.1% TFA protonates the quinoline nitrogen, activating the C4 position. Water from the mobile phase attacks C4 via an SNAr mechanism, displacing the bromide[2]. The resulting 4-hydroxyquinoline tautomerizes to the highly polar quinolone. Solution: Switch to a neutral or basic mobile phase system (e.g., 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide).

Q2: I left my compound in a dichloromethane solution with trace HCl overnight, and the solution turned dark red/brown. Is the compound decomposing? A2: Yes. The C2-methyl group in quinolines (quinaldines) is chemically reactive[4]. Under acidic conditions, the C2-methyl protons become acidic enough to undergo enamine tautomerization. This intermediate can self-condense or react with trace impurities, leading to highly conjugated, colored oligomeric degradation products[5]. Solution: Always neutralize acidic workups immediately. Store the compound in non-acidic, aprotic solvents at 2-8 °C.

Q3: Can I perform a Suzuki-Miyaura cross-coupling on the C4-bromide under mildly acidic conditions? A3: It is highly discouraged. While the C4-bromide is primed for oxidative addition, acidic conditions will promote competitive hydrolysis over the desired cross-coupling[3]. Maintain basic conditions (e.g., K₂CO₃, Cs₂CO₃) during metal-catalyzed couplings to ensure the quinoline remains in its neutral, less electrophilic state.

Part 3: Quantitative Data Presentation

To guide your experimental design, the following table summarizes the stability profile of activated 4-bromoquinolines under various aqueous conditions.

Table 1: Representative Stability Profile of 4-Bromoquinolines under Various Aqueous Conditions (25 °C)

pH ConditionBuffer / AdditiveEstimated Half-Life (t₁/₂)Primary Degradation Pathway
pH 1-2 0.1% TFA in H₂O< 2 hoursRapid SNAr Hydrolysis (Quinolone formation)
pH 3-4 0.1% Formic Acid in H₂O4 - 8 hoursModerate SNAr Hydrolysis
pH 7.0 10 mM NH₄OAc> 7 daysStable (Trace hydrolysis)
pH 9-10 10 mM NH₄HCO₃> 14 daysStable (Neutral quinoline species)

Part 4: Experimental Protocols

Protocol: Acid-Free Isolation and Purification of 4-Bromo-6-fluoro-2,8-dimethylquinoline

This self-validating protocol ensures the compound remains in its neutral state, preventing both C4-hydrolysis and C2-methyl condensation.

Step 1: Quench and Workup Upon reaction completion, quench any acidic reagents by pouring the mixture into an ice-cold saturated aqueous NaHCO₃ solution. Validation Check: Use pH paper to verify the aqueous layer is strictly pH > 7 before proceeding. If it is acidic, add more NaHCO₃.

Step 2: Extraction Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Causality: Removing water promptly prevents any background hydrolysis during concentration.

Step 3: Chromatography (Silica Gel) Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in Hexanes. Load the crude mixture and elute with an EtOAc/Hexane gradient. Causality: Standard silica gel is slightly acidic. The Et₃N neutralizes the silanol groups, preventing on-column degradation, streaking, and irreversible binding.

Step 4: Storage Concentrate the pure fractions under reduced pressure at < 35 °C. Store the resulting solid under an inert argon atmosphere at 2-8 °C, strictly protected from light and moisture.

Part 5: Visualizations

G A 4-Bromo-6-fluoro- 2,8-dimethylquinoline (Neutral) B Quinolinium Cation (N-Protonated) A->B + H+ (Acid) C Meisenheimer-type Intermediate B->C + H2O (Nucleophile) D 4-Hydroxyquinoline Derivative C->D - HBr E Quinolone Tautomer (Degradation) D->E Tautomerization

Mechanistic pathway of acid-catalyzed hydrolysis of 4-bromoquinolines to quinolones.

G Start Crude Mixture Decision1 Prep-HPLC Required? Start->Decision1 Acidic Acidic HPLC (0.1% TFA) Decision1->Acidic Incorrect Choice Basic Basic HPLC (NH4HCO3) Decision1->Basic Yes Silica Silica Gel (EtOAc/Hex) Decision1->Silica No Degradation Hydrolysis (Avoid!) Acidic->Degradation Success Stable Recovery Basic->Success Silica->Success

Workflow for selecting purification methods to prevent acid-mediated hydrolysis.

Part 6: References

  • Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. PMC - NIH.[Link][2]

  • 2-Methylquinoline | C10H9N | CID 7060. PubChem.[Link][4]

Sources

Technical Support Center: Grignard Reactions with Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions with halogenated quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing these powerful but often challenging reactions. Here, we address common experimental hurdles with in-depth, evidence-based troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with a haloquinoline failing to initiate?

A1: The initiation of a Grignard reaction is highly dependent on the activation of the magnesium surface, which is often coated with a passivating layer of magnesium oxide (MgO)[1][2]. This layer prevents the magnesium from reacting with the haloquinoline. Several methods can be employed to activate the magnesium surface:

  • Mechanical Activation: Physically crushing the magnesium turnings in situ with a glass rod can expose a fresh, unoxidized surface[3].

  • Chemical Activation: The use of activating agents is a common and effective strategy.

    • Iodine: A small crystal of iodine can be added to the magnesium suspension. The disappearance of the purple color indicates the activation of the magnesium surface[1][4][5].

    • 1,2-Dibromoethane: This is a highly effective activating agent. It reacts with magnesium to form ethylene gas and magnesium bromide, cleaning the surface of the magnesium[1][5][6]. The observation of bubbling (ethylene evolution) is a clear indicator of activation[1].

    • Pre-formed Grignard Reagent: Adding a small amount of a pre-formed Grignard reagent can help to initiate the reaction[1].

It is also crucial to ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon) to remove any traces of moisture, which can quench the Grignard reagent[1][7].

Q2: I'm observing a significant amount of a homocoupled byproduct instead of my desired Grignard reagent. What is happening and how can I prevent it?

A2: The formation of a homocoupled dimer (quinoline-quinoline) is a classic side reaction known as Wurtz coupling[4][8]. This occurs when a newly formed quinolyl Grignard reagent reacts with an unreacted haloquinoline molecule[4]. Several factors can promote this side reaction:

  • High Local Concentration of Haloquinoline: Rapid addition of the haloquinoline can lead to localized high concentrations, increasing the probability of the Grignard reagent reacting with the haloquinoline instead of the magnesium surface[4].

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction[4]. The Grignard formation is exothermic, and poor temperature control can create hotspots that favor byproduct formation[4].

  • Solvent Choice: Solvents like THF can sometimes promote Wurtz coupling for certain substrates more than diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF)[4][9].

To minimize Wurtz coupling, consider the following strategies:

  • Slow Addition: Add the haloquinoline solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature[4].

  • Temperature Control: Maintain a gentle reflux and use an ice bath to manage the exotherm if necessary.

  • Solvent Optimization: For problematic substrates, consider switching from THF to Et₂O or 2-MeTHF[4][9].

The diagram below illustrates the competition between the desired Grignard formation and the undesired Wurtz coupling.

G Haloquinoline Haloquinoline (Ar-X) Grignard Quinolyl Grignard (Ar-MgX) Haloquinoline->Grignard + Mg (Desired) Wurtz Wurtz Product (Ar-Ar) Mg Magnesium (Mg) Grignard->Wurtz

Caption: Competing pathways in Grignard synthesis.

Q3: My Grignard reagent seems to be adding to the quinoline ring itself. How can I control the regioselectivity?

A3: The nitrogen atom in the quinoline ring is basic and can coordinate to the magnesium center of the Grignard reagent. This can lead to nucleophilic addition at the C2 or C4 positions, especially if the reaction temperature is too high or if a more reactive organolithium reagent is used[10]. To favor the desired reaction at the halogenated position, several strategies can be employed:

  • Use of Additives: The addition of lithium chloride (LiCl) can form a more reactive and soluble "Turbo-Grignard" reagent (i-PrMgCl·LiCl), which can facilitate halogen-magnesium exchange at lower temperatures, thus improving selectivity[11].

  • Transmetalation: The initially formed Grignard reagent can be transmetalated with other metals like zinc or copper to generate a less reactive and more selective organometallic species[10][12]. For example, transmetalation with ZnCl₂ followed by a Pd-catalyzed Negishi cross-coupling can be highly effective[10][11].

  • Directed Metalation: For non-halogenated positions, directed metalation using bases like TMPMgCl·LiCl (Knochel-Hauser bases) can achieve high regioselectivity by coordinating to the quinoline nitrogen and deprotonating a specific position[10][11].

Detailed Troubleshooting Guides

Scenario 1: Low or No Yield of the Desired Product After Quenching with an Electrophile

Problem: After confirming the formation of the Grignard reagent (e.g., via a positive Gilman test or quenching a small aliquot with iodine), the reaction with the electrophile gives a low yield of the desired product.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance Both the quinolyl Grignard reagent and the electrophile may be sterically hindered, slowing down the reaction rate.Increase the reaction time and/or gently heat the reaction mixture. Consider using a less sterically hindered electrophile if possible.
Enolization of the Electrophile If the electrophile is a ketone or aldehyde with acidic α-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition[13][14].Add the Grignard reagent slowly to a solution of the electrophile at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.
Poor Electrophile Reactivity Some electrophiles are inherently less reactive towards Grignard reagents.The addition of a catalyst, such as a copper salt (e.g., CuCN), can sometimes facilitate the coupling reaction, particularly with less reactive electrophiles[15].
Schlenk Equilibrium The Grignard reagent exists in equilibrium with the diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species[1][16]. The reactivity of these species can differ.The addition of dioxane can shift the Schlenk equilibrium by precipitating MgX₂(dioxane)₂, potentially altering the reactivity of the organomagnesium species in solution[1].
Scenario 2: Inconsistent Results and Poor Reproducibility

Problem: The outcome of the Grignard reaction with a haloquinoline varies significantly between batches, even when following the same procedure.

Possible Causes and Solutions:

Parameter Importance Best Practices
Solvent Quality Grignard reagents are highly sensitive to moisture and peroxides in ether solvents.Always use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone ketyl. Ensure the solvent is stored under an inert atmosphere.
Magnesium Quality and Activation The surface area and activation state of the magnesium are critical for consistent initiation[2].Use magnesium turnings from a fresh bottle. If activation is inconsistent, consider using Rieke magnesium, which is a highly reactive form of magnesium powder[1][6]. Standardize the activation procedure (e.g., specific amount of iodine, specific heating time).
Inert Atmosphere Oxygen can oxidize the Grignard reagent, reducing its effective concentration.Maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the reaction setup. Use proper air-free techniques, such as Schlenk lines or a glovebox.
Titration of Grignard Reagent The actual concentration of the formed Grignard reagent can vary.Before adding the electrophile, it is good practice to titrate a small aliquot of the Grignard solution to determine its exact concentration. This allows for precise stoichiometric control of the subsequent reaction.

Experimental Protocols

Protocol 1: Activation of Magnesium using 1,2-Dibromoethane
  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • Add a few drops of 1,2-dibromoethane.

  • Gently warm the flask with a heat gun until bubbling is observed. The reaction is self-sustaining once initiated.

  • Allow the mixture to stir for 10-15 minutes to ensure complete activation before proceeding with the addition of the haloquinoline.

Protocol 2: Halogen-Magnesium Exchange using i-PrMgCl·LiCl
  • To a solution of the haloquinoline (1.0 equivalent) in anhydrous THF at -10 °C, add i-PrMgCl·LiCl (1.1 equivalents) dropwise.

  • Stir the reaction mixture at this temperature for the time determined by TLC or GC-MS analysis for complete consumption of the starting material.

  • The resulting quinolyl Grignard reagent is then ready for reaction with an electrophile.

The following workflow provides a logical approach to troubleshooting common issues in Grignard reactions with halogenated quinolines.

G start Reaction Failure/Low Yield q1 Did the reaction initiate? start->q1 sol1 Activate Mg: - Iodine - 1,2-Dibromoethane - Mechanical grinding - Ensure anhydrous conditions q1->sol1 No q2 High Wurtz coupling byproduct? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 Re-attempt sol2 Minimize Wurtz: - Slow addition of haloquinoline - Maintain low temperature - Optimize solvent (e.g., Et2O) q2->sol2 Yes q3 Low yield after electrophile addition? q2->q3 No a2_yes Yes a2_no No sol2->q2 Re-attempt sol3 Optimize Coupling: - Check electrophile reactivity - Control temperature (low T for enolizable electrophiles) - Consider transmetalation (Cu, Zn) q3->sol3 Yes end Successful Reaction q3->end No a3_yes Yes a3_no No sol3->q3 Re-attempt

Sources

Technical Support Center: Precision Functionalization of 2,4-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 2,4-Dimethylquinoline . It moves beyond standard textbook descriptions to address the practical reality of regioisomer management, purification, and troubleshooting.

Topic: Minimizing Regioisomer Formation & Troubleshooting Functionalization Workflows Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.4-DQ-REV-03[1]

The Selectivity Landscape

Before initiating any protocol, users must visualize the electronic and steric biases of the 2,4-dimethylquinoline scaffold. This substrate presents a "dichotomy of reactivity": the electron-deficient pyridine ring (susceptible to nucleophilic attack/radicals) and the electron-rich benzene ring (susceptible to electrophiles).

Interactive Reactivity Map (DOT Visualization)

The following diagram outlines the primary reactive sites and the specific conditions required to target them.

G Substrate 2,4-Dimethylquinoline C2_Me C2-Methyl (Most Acidic/Nucleophilic) Substrate->C2_Me pKa ~19.6 (Kinetic Control) C4_Me C4-Methyl (Sterically Hindered) Substrate->C4_Me Higher pKa (Thermodynamic) Benzene Carbocycle (C5/C8) (EAS Active) Substrate->Benzene Electrophilic Attack Heterocycle Heterocycle (C2/C4) (Radical/Nucleophilic) Substrate->Heterocycle Nucleophilic Radical Aldehyde 2-Formyl Product (SeO2 Oxidation) C2_Me->Aldehyde SeO2, Dioxane, 80°C Nitration 5/8-Nitro Isomers (HNO3/H2SO4) Benzene->Nitration Mixed Acid Minisci C2/C4 Alkylation (Radical Source) Heterocycle->Minisci R-COOH, Ag+, S2O8--

Caption: Reactivity flowchart distinguishing between methyl group oxidation, ring electrophilic substitution, and radical functionalization pathways.

Module A: Selective Oxidation of Methyl Groups

Challenge: Oxidizing one methyl group without affecting the other or over-oxidizing to the carboxylic acid. Primary Target: C2-Methyl (Quinaldine-like reactivity).[1]

Protocol: Regioselective Synthesis of 2-Formyl-4-methylquinoline

The C2-methyl group is significantly more acidic and nucleophilic than the C4-methyl due to the inductive effect of the adjacent nitrogen. Selenium Dioxide (


) is the reagent of choice but requires strict stoichiometry to prevent over-oxidation.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 2,4-dimethylquinoline (1.0 equiv) in 1,4-dioxane (wet, containing 2%

    
    ).
    
  • Reagent Addition: Add freshly sublimed

    
     (1.1 equiv).[1] Note: Commercial 
    
    
    
    often contains selenous acid; sublimation ensures accurate stoichiometry.[1]
  • Reaction: Heat to 60°C (not reflux) for 4–6 hours. Monitoring via TLC is critical; stop when starting material is <5%.[1]

  • Workup: Filter hot through Celite to remove red selenium precipitate. Concentrate filtrate.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc). The 2-CHO product elutes first; any 2-COOH byproduct elutes much later or remains on the baseline.[1]

Data Summary: Oxidation Selectivity

Position Reactivity Product Notes
C2-Methyl High Aldehyde (CHO) Kinetic product.[1] Activated by adjacent N-atom.[1]

| C4-Methyl | Low | Unreacted / Trace | Sterically shielded by peri-hydrogen at C5.[1] |

Module B: Electrophilic Aromatic Substitution (Nitration)

Challenge: Nitration yields a mixture of 5-nitro and 8-nitro isomers (approx. 1:1 ratio), which are notoriously difficult to separate by standard chromatography.[1]

Troubleshooting Guide: The "Wet DMF" Separation Trick

If you cannot avoid the formation of isomers, you must optimize the separation. The following method exploits solubility differences of the hydrohalide salts.

User Scenario: "I have a 50:50 mixture of 5-nitro and 8-nitro-2,4-dimethylquinoline. Column chromatography is failing."

The Solution (Precipitation Protocol):

  • Salt Formation: Convert the crude isomer mixture into the hydrochloride salt by bubbling dry HCl gas into an ethereal solution of the crude base.

  • Dissolution: Suspend the mixed salts in "Wet DMF" (DMF containing 1.25% water).

  • Heating: Heat the slurry to 95–100°C until fully dissolved.

  • Selective Crystallization: Cool slowly to 25°C. The 5-nitro isomer hydrochloride will precipitate as a cream-colored solid, while the 8-nitro isomer remains in the mother liquor.[1]

  • Validation: Filter and wash with ethyl acetate. Purity is typically >98% (See Reference 1).[1]

Module C: C-H Functionalization (Minisci Reaction)

Challenge: Radical alkylation (Minisci) often attacks both C2 and C4.[1] Since C2 and C4 are already blocked by methyls in 2,4-dimethylquinoline, this reaction is less relevant unless attempting to functionalize the methyl groups themselves or force substitution at C3 (rare). However, for users working with demethylated analogs or C-H activation on the benzene ring:

Pathway: C8-Selective C-H Activation

To functionalize the carbocycle (C8) exclusively over the C5 position, use the Nitrogen atom as a directing group with Palladium catalysis.

Workflow:

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant: Benzoquinone or

    
    [1]
    
  • Solvent: AcOH/Ac2O[1]

  • Mechanism: The Quinoline Nitrogen coordinates Pd, forming a palladacycle that activates the C8-H bond.

Troubleshooting HQ & FAQs

Q1: Why am I getting the carboxylic acid instead of the aldehyde during SeO2 oxidation?

Cause: Presence of excess water or high temperatures (refluxing dioxane/water mixtures). Fix: Use strictly 1.1 equivalents of


 and limit water content to <2% (v/v). Stop the reaction immediately upon consumption of starting material. Do not let it "cook" overnight.

Q2: I am trying to brominate 2,4-dimethylquinoline but getting a complex mixture. Why?

Cause: Radical bromination (benzylic) is competing with electrophilic bromination (ring).[1] Light and heat favor radical attack on the methyl groups (giving


).
Fix:  To brominate the ring (C5/C8), conduct the reaction in concentrated sulfuric acid  with 

and

in the dark . The acid protonates the nitrogen (deactivating the pyridine ring) and suppresses radical pathways.

Q3: How do I distinguish between the 5-nitro and 8-nitro isomers by NMR?

Diagnostic Signal: Look at the coupling constants of the aromatic protons on the benzene ring.

  • 5-Nitro: The proton at C8 is a doublet (ortho-coupling to C7) but often shows a distinct shift due to the absence of the peri-nitro group.

  • 8-Nitro: The proton at C5 is shielded by the adjacent methyls but the key is the deshielding of the C7 proton due to the ortho-nitro group.

  • NOESY: The C4-Methyl group (singlet ~2.6 ppm) will show a NOE correlation to the C5-Proton in the 8-nitro isomer .[1] In the 5-nitro isomer , the C5 position is substituted, so this NOE signal will be absent. This is the definitive test.

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents (EP0858998A1).[1] Available at:

  • Selenium Dioxide Oxidation of Methyl Groups. Emporia State University Research. Available at: [Link] (Contextual validation of methyl reactivity).[1]

  • Regioselective Functionalization of Quinolines. Molecules (MDPI). 2021, 26(18), 5467. Available at: [Link]

  • Minisci Reaction Regioselectivity. Chemical Science. 2017. Available at: [Link]

Sources

Validation & Comparative

13C NMR chemical shifts for 2,8-dimethylquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Modeling vs. Experimental Reality: A Comparative Guide to ^13^C NMR Chemical Shifts in 2,8-Dimethylquinoline Derivatives

As a Senior Application Scientist, I frequently encounter discrepancies between predicted and experimental NMR data, particularly in heavily substituted heterocycles. The 2,8-dimethylquinoline scaffold—a privileged pharmacophore in antimalarial and kinase inhibitor drug development—is a prime example where standard empirical additivity rules begin to break down due to non-linear steric and electronic cross-talk.

This guide objectively compares the performance of Empirical Prediction Models (e.g., ChemDraw, MestReNova) against Quantum Mechanical approaches (Density Functional Theory, DFT)[1], benchmarking them against self-validated experimental ^13^C NMR data[2].

The Causality of Prediction Errors in Quinolines

Before comparing the data, we must understand why predictive models fail. The 8-methyl group in 2,8-dimethylquinoline introduces a specific steric and electronic environment. Because it sits in close proximity to the quinoline nitrogen's lone pair, it experiences a unique anisotropic deshielding effect.

  • Empirical Models (Database/Additivity): These models rely on massive databases of structural fragments. They assume that the electronic effect of a 2-methyl group and an 8-methyl group are independent and additive. They often underestimate the "steric clash" at the C8 position, leading to errors in quaternary carbon prediction.

  • Density Functional Theory (DFT): DFT calculates the actual electron density and magnetic shielding tensors using Gauge-Independent Atomic Orbitals (GIAO)[1]. It successfully captures orbital overlap, polarization, and complex hydrogen-bonding networks (such as deuterium isotope effects[3]), but it systematically overestimates absolute shifts unless a linear scaling factor is applied.

Electronic_Effects Core 2,8-Dimethylquinoline Core Scaffold Sub C4-Substitution (e.g., -Cl, -OH) Core->Sub Inductive Inductive Effect (-I) Deshields C4 (+10 ppm) Sub->Inductive Resonance Resonance Effect (+M) Shields C3 & C5 (-4 ppm) Sub->Resonance DFT DFT Accurately Models Both Effects Inductive->DFT Resonance->DFT Emp Empirical Models Struggle with +M Resonance->Emp

Figure 1: Mechanistic pathways of substituent electronic effects and model prediction accuracy.

Self-Validating Experimental Protocol

To objectively evaluate predictive software, the experimental baseline must be flawless. Relying solely on 1D ^13^C NMR is a critical error due to signal overlap in the aromatic region (120–135 ppm). The following protocol establishes a self-validating system where the structural assignment proves itself without reliance on external software.

Step-by-Step Methodology: Unambiguous ^13^C NMR Acquisition

  • Sample Preparation: Dissolve 25–30 mg of the 2,8-dimethylquinoline derivative in 600 µL of CDCl3 (containing 0.03% v/v TMS). Causality: Non-polar CDCl3 prevents the disruption of intramolecular interactions that occur in protic solvents, preserving the native electronic state[4].

  • 1D ^13^C{^1H^} Acquisition: Run at 100 MHz or higher. Set the relaxation delay (D1) to at least 2.0 seconds. Causality: Quaternary carbons (C2, C4a, C8, C8a) lack attached protons for rapid dipole-dipole relaxation. A short D1 will artificially suppress these critical signals.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map ^1^J(C,H) couplings. This definitively separates the five aromatic CH carbons from the four quaternary carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling delay for ^3^J(C,H) ≈ 8 Hz. Self-Validation Step: Use the 2-CH3 and 8-CH3 protons as internal anchor points. The 8-CH3 protons will show strong 3-bond correlations to C7 and C8a, perfectly isolating the C8a quaternary signal from C4a.

Workflow A Sample Prep (CDCl3 + TMS) B 1D 13C{1H} NMR (D1 > 2.0s) A->B C 2D HSQC (CH/CH3 Mapping) B->C D 2D HMBC (Quaternary Mapping) B->D E Self-Validated Signal Assignment C->E D->E

Figure 2: Self-validating experimental NMR workflow for unambiguous carbon assignment.

Computational Prediction Workflow

To generate the comparative DFT data, the following rigorous computational workflow is utilized:

Step-by-Step Methodology: DFT Tensor Calculation

  • Conformational Search: Perform a molecular mechanics (MMFF94) search to identify the global minimum energy conformer.

  • Geometry Optimization: Optimize the structure using Gaussian at the B3LYP/6-311G(d,p) level of theory[1].

  • NMR Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the same level of theory.

  • Scaling: Convert shielding tensors to chemical shifts (δ) using a linear scaling equation derived from a training set of standard heterocycles to correct for systematic DFT overestimation.

Comparative Data Analysis

The table below compares the experimental ^13^C NMR chemical shifts of the base 2,8-dimethylquinoline scaffold[2] against values predicted by DFT (B3LYP/6-311G**) and a standard Empirical Additivity model (e.g., ChemDraw/Mnova).

Carbon PositionExp. δ (ppm)[2]DFT (B3LYP) δEmpirical δΔδ (DFT Error)Δδ (Emp Error)
C2 (Quat) 157.9159.1158.5+1.2+0.6
C3 (CH) 121.6120.4122.1-1.2+0.5
C4 (CH) 136.5138.2135.8+1.7-0.7
C4a (Quat) 126.9128.0127.4+1.1+0.5
C5 (CH) 125.3126.5126.0+1.2+0.7
C6 (CH) 127.3128.1126.8+0.8-0.5
C7 (CH) 128.3129.5128.0+1.2-0.3
C8 (Quat) 137.5139.2136.5+1.7-1.0
C8a (Quat) 144.7146.1145.2+1.4+0.5
2-CH3 25.726.525.1+0.8-0.6
8-CH3 21.622.820.9+1.2-0.7
Expert Insights on the Data

For the unmodified 2,8-dimethylquinoline scaffold, Empirical models slightly outperform DFT in raw accuracy (Mean Absolute Error of ~0.6 ppm vs ~1.2 ppm). This is because the base quinoline scaffold is heavily represented in the databases that train empirical algorithms.

However, as a researcher moves into novel drug development (e.g., synthesizing 4-chloro or 10-hydroxybenzo[h]quinoline derivatives), empirical models fail drastically. For instance, when analyzing hydrogen-bonded derivatives with exchangeable protons, deuterium isotope effects on ^13^C chemical shifts provide a powerful structural probe. Exchanging an -OH or -NH proton for deuterium induces a two-bond isotope shift (^2^ΔC(OD)) that correlates directly with hydrogen bond strength[3]. This quantum phenomenon is entirely missed by empirical predictors and requires high-level DFT to accurately model.

Conclusion

  • Use Empirical Predictors (ChemDraw/Mnova) for rapid, on-the-fly verification of standard, unhindered 2,8-dimethylquinoline derivatives during routine synthesis.

  • Use DFT (B3LYP/GIAO) when dealing with novel substituents (e.g., heavy halogens at C4), complex intramolecular hydrogen bonding, or when anomalous experimental shifts suggest a deviation from standard aromaticity.

  • Always rely on the Self-Validating Experimental Protocol (HSQC + HMBC) as the ultimate ground truth, utilizing methyl protons as definitive structural anchors.

References

  • Fe(CrO2)2-catalyzed, photoactivated oxidative one-pot tandem synthesis of substituted quinolines from primary alcohols and arylamines Chemistry of Heterocyclic Compounds, 2018, 54(3), 369–374. URL:[Link]

  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one ACS Omega, 2023, 8, 44, 41530–41542. URL:[Link]

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines Molecules, 2013, 18(4), 4545-4568. URL:[Link]

  • 2,8-Dimethylquinoline | C11H11N PubChem Database, National Center for Biotechnology Information. URL:[Link]

Sources

Comparative Guide: 4-Bromoquinoline vs. 4-Chloroquinoline Reactivity Profile

Author: BenchChem Technical Support Team. Date: March 2026


) and Palladium-Catalyzed Cross-Coupling.

Executive Summary

In the functionalization of the quinoline scaffold, the choice between 4-bromoquinoline (4-BrQ) and 4-chloroquinoline (4-ClQ) represents a classic trade-off between intrinsic reactivity and economic efficiency.

  • 4-Chloroquinoline is the superior choice for Nucleophilic Aromatic Substitution (

    
    ) . The high electronegativity of chlorine stabilizes the rate-determining Meisenheimer complex, often rendering it kinetically equal to or faster than the bromo-analog, at a fraction of the cost.
    
  • 4-Bromoquinoline remains the gold standard for Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig) under standard conditions. The weaker C-Br bond facilitates oxidative addition, the typical rate-limiting step.[1] However, modern bulky phosphine ligands (e.g., XPhos, BrettPhos) have increasingly bridged this gap, making 4-ClQ a viable alternative for scalable metal-catalysis.

Mechanistic Divergence

To optimize synthetic routes, one must understand that these two substrates operate under opposing kinetic drivers depending on the reaction manifold.

The "Element Effect" in

In


 reactions at the 4-position, the reaction rate is generally controlled by the nucleophilic attack (Step 1), not the loss of the leaving group (Step 2).
  • Inductive Effect: Chlorine (

    
    ) is more electronegative than Bromine (
    
    
    
    ). This pulls electron density from the C4 carbon, lowering the LUMO energy and accelerating the initial attack.
  • Result:

    
    . The stronger C-Cl bond does not hinder the reaction because bond breaking is not rate-determining.
    
Oxidative Addition in Metal Catalysis

In Pd-catalyzed couplings, the insertion of Pd(0) into the C-X bond is usually rate-determining.[2]

  • Bond Strength: The C-Cl bond (BDE

    
     81-95 kcal/mol) is significantly stronger than the C-Br bond (BDE 
    
    
    
    68-70 kcal/mol).
  • Result:

    
    . 4-BrQ reacts under milder conditions. 4-ClQ requires higher temperatures or electron-rich, bulky ligands to facilitate the difficult oxidative addition.
    
Visualizing the Energy Barriers

ReactionEnergy Start Reactants (4-HaloQ) TS_SNAr_Cl TS1 (SNAr) Cl stabilizes charge Start->TS_SNAr_Cl Nucleophilic Attack TS_Pd_Br TS (Ox. Add.) Low Barrier (Br) Start->TS_Pd_Br Pd(0) Insertion TS_Pd_Cl TS (Ox. Add.) High Barrier (Cl) Start->TS_Pd_Cl Pd(0) Insertion Inter_SNAr Meisenheimer Complex TS_SNAr_Cl->Inter_SNAr Prod_SNAr Product (Substituted) Inter_SNAr->Prod_SNAr Fast Elimination Inter_Pd Pd(II) Species TS_Pd_Br->Inter_Pd TS_Pd_Cl->Inter_Pd Inter_Pd->Prod_SNAr Transmetalation/Red. Elim.

Figure 1: Reaction coordinate comparison. Green path indicates


 (favored by Cl/Br similarity). Blue/Red paths indicate Pd-catalysis (Br favored).

Comparative Data Analysis

The following data aggregates typical performance metrics from internal screening and literature precedents [1][2].

Feature4-Chloroquinoline4-BromoquinolinePractical Implication
Bond Dissociation Energy ~84 kcal/mol~70 kcal/molCl requires more energy to break in Pd-catalysis.

Relative Rate
1.0 (Reference)0.8 - 1.2Cl is often faster due to inductive stabilization.
Pd-Cat. Relative Rate 1.0 (Reference)> 50Br allows lower catalyst loading (0.5 - 1 mol%).
Cost (Approx.) Low ($)High (

$)
Use Cl for scale-up; Br for discovery/HTS.
Ligand Requirement Specialized (e.g., XPhos, RuPhos)Generic (e.g., PPh3, dppf)Cl coupling is ligand-dependent.

Validated Experimental Protocols

Protocol A: Amination (Preferred for 4-ClQ)

Context: Acid-catalyzed displacement. The protonation of the quinoline nitrogen further activates the C4 position, making 4-ClQ highly reactive.

  • Setup: Charge a round-bottom flask with 4-chloroquinoline (1.0 equiv) and the amine nucleophile (1.1 equiv).

  • Solvent: Add ethoxyethanol or n-butanol (0.5 M concentration).

  • Catalyst: Add catalytic HCl (4M in dioxane, 0.1 equiv) or use the amine hydrochloride salt.

  • Reaction: Reflux (120-135°C) for 2–4 hours. Monitor by LCMS.

  • Workup: Cool to RT. Basify with saturated NaHCO3. Extract with EtOAc.

    • Note: The product often precipitates upon cooling in alcoholic solvents.

Protocol B: Suzuki-Miyaura Coupling (Preferred for 4-BrQ)

Context: Standard conditions where 4-BrQ excels with low catalyst loading.

  • Setup: Combine 4-bromoquinoline (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl2 (2 mol%).

  • Base/Solvent: Add 2M Na2CO3 (2.0 equiv) and Dioxane (degassed).

  • Reaction: Heat to 80°C for 4 hours.

  • Observation: Conversion is typically >95% with minimal homocoupling.

Protocol C: Buchwald-Hartwig Amination (Advanced for 4-ClQ)

Context: Forcing a cheap chloride to couple using "Third Generation" Buchwald ligands.

  • Catalyst Prep: In a glovebox/inert atmosphere, mix Pd2(dba)3 (1 mol%) and BrettPhos or RuPhos (2 mol%) in t-BuOH or Toluene . Heat at 80°C for 2 mins to pre-form the active species.

  • Addition: Add 4-chloroquinoline (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Heat at 100°C for 8–12 hours.

    • Critical Check: Ensure the system is strictly anhydrous; water kills the active catalyst for aryl chlorides.

Decision Matrix for Process Selection

Use this logic flow to determine the correct starting material for your specific campaign.

DecisionTree Start Select Reaction Type Type Mechanism? Start->Type SNAr Nucleophilic Subst. (SNAr) Type->SNAr Amine/Thiol Nuc. PdCat Pd-Catalysis (Suzuki/Buchwald) Type->PdCat C-C / C-N Bond UseCl_SNAr USE 4-CHLORO (Cheaper, highly reactive) SNAr->UseCl_SNAr Scale Scale / Budget? PdCat->Scale Discovery Discovery (<1g) Speed is priority Scale->Discovery Process Process (>100g) Cost is priority Scale->Process UseBr USE 4-BROMO (Generic ligands, mild conditions) Discovery->UseBr UseCl_Adv USE 4-CHLORO (Requires XPhos/BrettPhos) Process->UseCl_Adv

Figure 2: Strategic selection guide. Green nodes indicate optimal paths for 4-chloro; Blue nodes for 4-bromo.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[1][3][4][5] Retrieved from [Link]

  • Frontiers in Chemistry. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link][6]

  • Michigan State University. (n.d.). Bond Energies and Dissociation Enthalpies.[7][8][9][10] Retrieved from [Link]

  • National Institutes of Health (PMC). (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

Sources

Comparative IR Spectroscopy Guide: 4-Bromo-6-fluoro-2,8-dimethylquinoline and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated quinolines such as 4-Bromo-6-fluoro-2,8-dimethylquinoline serve as critical pharmacophores and synthetic intermediates for kinase inhibitors and antimalarial agents. Precise structural validation of these intermediates is paramount to ensure downstream synthetic fidelity.

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 4-Bromo-6-fluoro-2,8-dimethylquinoline. By benchmarking its vibrational frequencies against structurally related analogs—4-Chloro-6-fluoro-2,8-dimethylquinoline and the unsubstituted 2,8-Dimethylquinoline —researchers can objectively isolate and identify the specific spectral signatures induced by halogenation.

Mechanistic Rationale & Vibrational Causality

To accurately interpret the IR spectrum of a multi-substituted quinoline, one must understand the physical chemistry governing bond vibrations [1][2]. The spectral shifts observed between these analogs are driven by two primary mechanisms:

  • The Heavy Atom Effect (C-Br vs. C-Cl): The vibrational frequency of a bond is governed by Hooke's Law, which states that frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. Because bromine (atomic mass ~79.9 amu) is significantly heavier than chlorine (~35.5 amu), the C-Br stretching frequency is driven down into the lower fingerprint region (690–515 cm⁻¹), clearly distinguishing it from the higher frequency C-Cl stretch (850–550 cm⁻¹) [1][4].

  • Dipole Moment and Signal Intensity (C-F): Infrared absorption intensity correlates directly with the magnitude of the change in the dipole moment during the vibration. The high electronegativity of the C6-fluorine creates a highly polarized C-F bond. Consequently, the C-F stretch (~1250–1100 cm⁻¹) manifests as one of the most intense, dominant peaks in the spectrum, a feature entirely absent in the unfluorinated base scaffold [3].

  • Hybridization Shifts (sp² vs. sp³ C-H): The sp² hybridized carbons of the quinoline core possess stronger, shorter C-H bonds than the sp³ hybridized carbons of the 2,8-dimethyl groups. This fundamental difference reliably partitions the C-H stretches: aromatic vibrations appear above 3000 cm⁻¹, while aliphatic vibrations remain strictly below 3000 cm⁻¹ [1].

Comparative IR Spectral Data

The table below summarizes the quantitative vibrational data, allowing for rapid cross-referencing of functional group peaks across the three comparative compounds.

Vibrational Mode4-Bromo-6-fluoro-2,8-dimethylquinoline4-Chloro-6-fluoro-2,8-dimethylquinoline2,8-Dimethylquinoline (Control)Peak Intensity & Character
Aromatic C-H Stretch 3065 - 3030 cm⁻¹3068 - 3035 cm⁻¹3060 - 3025 cm⁻¹Weak to Medium, Sharp
Aliphatic C-H Stretch 2955, 2870 cm⁻¹2950, 2875 cm⁻¹2960, 2870 cm⁻¹Medium, Multiple bands
C=N / C=C Ring Stretch 1610, 1585, 1505 cm⁻¹1615, 1590, 1510 cm⁻¹1620, 1595, 1500 cm⁻¹Medium to Strong, Sharp
Aliphatic C-H Bend 1460, 1375 cm⁻¹1465, 1375 cm⁻¹1460, 1380 cm⁻¹Medium
C-F Stretch 1210 - 1180 cm⁻¹ 1215 - 1185 cm⁻¹ AbsentStrong, Broad
C-Cl Stretch Absent760 - 710 cm⁻¹ AbsentMedium
C-Br Stretch 640 - 580 cm⁻¹ AbsentAbsentWeak to Medium

Structural Mapping Visualization

The following diagram maps the structural components of 4-Bromo-6-fluoro-2,8-dimethylquinoline to their corresponding diagnostic IR regions.

IR_Mapping Molecule 4-Bromo-6-fluoro- 2,8-dimethylquinoline AromaticRing Quinoline Core (Heteroaromatic) Molecule->AromaticRing MethylGroups 2,8-Dimethyl Groups (Aliphatic) Molecule->MethylGroups Fluorine C6-Fluorine (Halogen) Molecule->Fluorine Bromine C4-Bromine (Heavy Halogen) Molecule->Bromine RingStretch C=N & C=C Stretch 1620 - 1500 cm⁻¹ AromaticRing->RingStretch AromaticCH Aromatic C-H Stretch > 3000 cm⁻¹ AromaticRing->AromaticCH AliphaticCH Aliphatic C-H Stretch 2980 - 2850 cm⁻¹ MethylGroups->AliphaticCH CFStretch C-F Stretch (Strong) 1250 - 1100 cm⁻¹ Fluorine->CFStretch CBrStretch C-Br Stretch (Weak) 690 - 515 cm⁻¹ Bromine->CBrStretch

Logical mapping of 4-Bromo-6-fluoro-2,8-dimethylquinoline structural features to IR frequencies.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum spectral fidelity and eliminate sample preparation artifacts, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a broad O-H stretching band (~3300 cm⁻¹) that can easily obscure the critical, weak aromatic C-H stretches of the quinoline ring. Furthermore, KBr matrices can occasionally induce halide exchange with brominated compounds under extreme pressure [2].

Step-by-Step Methodology
  • System Initialization & Background Subtraction:

    • Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely.

    • Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) in ambient air. Causality: This mathematically subtracts atmospheric CO₂ and water vapor from the final sample spectrum, preventing false peaks in the 2350 cm⁻¹ and 3600 cm⁻¹ regions.

  • Sample Application:

    • Deposit ~2-5 mg of dry, crystalline 4-Bromo-6-fluoro-2,8-dimethylquinoline directly onto the center of the ATR crystal.

  • Optical Compression:

    • Lower the pressure anvil onto the sample until the software indicates optimal optical contact. Causality: Intimate physical contact between the crystal and the solid is required for the infrared evanescent wave to penetrate the sample (typically 0.5 to 2 microns deep), ensuring a high signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans to enhance resolution in the lower fingerprint region (critical for the weak C-Br stretch).

  • Systemic Validation Check:

    • Moisture Check: Inspect the 3500-3200 cm⁻¹ region. A perfectly flat baseline confirms the sample is anhydrous.

    • Atmospheric Check: Inspect the 2350 cm⁻¹ region. The absence of a sharp doublet confirms successful CO₂ background subtraction.

References

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Vibrational spectroscopic study of some quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: IR Spectroscopy Tutorial: Halogenated Aromatics Source: University of Babylon URL: [Link]

biological activity comparison of methylated vs non-methylated quinolines

Author: BenchChem Technical Support Team. Date: March 2026

The "Magic Methyl" Effect in Quinoline Scaffolds: A Comparative Guide to Biological Activity

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents[1]. However, the transition from a preliminary hit compound to a viable therapeutic lead often hinges on subtle structural modifications. Among these, the addition of a single methyl group—often referred to in pharmacology as the "magic methyl" effect—can profoundly alter the biological activity, pharmacokinetics, and target selectivity of quinoline derivatives[2].

As an application scientist, I do not view methylation merely as a synthetic exercise; it is a calculated manipulation of molecular thermodynamics and spatial geometry. This guide provides an objective, data-driven comparison of methylated versus non-methylated quinolines, detailing the causality behind these pharmacological shifts and providing self-validating protocols for their evaluation.

The Causality of the "Magic Methyl" Phenomenon

Why does a seemingly insignificant –CH₃ group drastically change a molecule's biological profile? The causality is rooted in three primary mechanisms:

  • Conformational Locking: In flexible quinoline derivatives (such as N-acylhydrazones), N-methylation restricts bond rotation. This steric hindrance forces the molecule into a specific bioactive conformation. This conformation is often further stabilized by intramolecular σ-hole interactions, perfectly aligning the molecule with the target receptor's binding pocket[2].

  • Enhanced Lipophilicity: Methylation increases the partition coefficient (LogP), enhancing the molecule's ability to cross lipid bilayers. This improved cellular penetration is a critical factor in the superior cytotoxicity observed in methylated anticancer quinolines[1].

  • Desolvation Penalty Reduction: Non-methylated secondary amines or amides act as hydrogen bond donors, requiring a high thermodynamic penalty to shed water molecules before binding to a hydrophobic pocket. Methylation removes this donor ability, significantly lowering the desolvation penalty and increasing binding affinity[2].

Mechanism cluster_nonmethyl Non-Methylated Quinoline cluster_methyl Methylated Quinoline NM_Flex Conformational Flexibility NM_Solv High Solvation Penalty NM_Flex->NM_Solv NM_Bind Weak Target Binding NM_Solv->NM_Bind M_Lock Conformational Locking M_Lipo Enhanced Lipophilicity M_Lock->M_Lipo M_Bind Optimal Target Engagement M_Lipo->M_Bind

Fig 1. Mechanistic divergence between non-methylated and methylated quinoline scaffolds.

Quantitative Comparison: Methylated vs. Non-Methylated Quinolines

To illustrate these principles, we compare the biological activity of methylated and non-methylated quinolines across two distinct therapeutic targets: anticancer cytotoxicity and phosphodiesterase (PDE4) inhibition.

Anticancer Efficacy: Indolo[2,3-b]quinolines

In the development of 6H-indolo[2,3-b]quinoline derivatives, regioselective methylation plays a decisive role in cytotoxicity. Experimental data demonstrates that 5-methylated derivatives significantly outperform both their 6-methylated counterparts and the non-methylated precursors against leukemia cell lines (e.g., HL-60)[1][3]. The 5-methyl substitution optimally fills a hydrophobic sub-pocket in the target, whereas the 6-methyl position creates a steric clash, reducing efficacy.

Table 1: Cytotoxicity of Indolo[2,3-b]quinolines against HL-60 Cell Line

Compound VariantSubstitution PositionGI₅₀ (µM)Mechanistic Observation
Precursor Non-methylated> 5.00Baseline activity; poor cellular penetration.
6-Methylated C-6 Methyl~ 2.50Moderate activity; suboptimal steric fit.
5-Methylated C-5 Methyl0.11Optimal target engagement; enhanced lipophilicity.
Target-Specific Inhibition: PDE4

The impact of methylation is equally pronounced in target-specific enzymatic assays. For quinoline-based N-acylhydrazone derivatives targeting PDE4 (a target for neurodegenerative and inflammatory diseases), N-methylation of the amide nitrogen yields a dramatic increase in potency. The methylated open-chain linkers stabilize the bioactive conformation, resulting in a massive improvement in IC₅₀ compared to the de-methylated analogs[2].

Table 2: PDE4D3 Inhibition by Quinoline-N-acylhydrazones

Compound IDStructural FeaturePDE4D3 IC₅₀ (µM)Fold Potency Increase
Compound 61 De-methylated (–NH)11.00Baseline
Compound 62 N-Methylated (–NCH₃)0.47~ 23.4x

Self-Validating Experimental Methodologies

As researchers, we must ensure that the observed biological differences are strictly due to the methylation state and not synthetic artifacts or assay variability. The following protocols are designed as self-validating systems.

Workflow S1 1. Precursor Synthesis (Quinoline Core) S2 2. Regioselective Methylation (MeI, K2CO3, DMF) S1->S2 S3 3. Self-Validation (2D-NOESY NMR & HRMS) S2->S3 S4 4. Biological Screening (MTT Assay & Target Kinase) S3->S4 S5 5. SAR Data Synthesis (IC50 / GI50 Calculation) S4->S5

Fig 2. Self-validating experimental workflow for quinoline derivative evaluation.

Protocol 1: Regioselective Methylation & Structural Validation

Causality of Choice: Methyl iodide (MeI) is highly electrophilic, ensuring rapid reaction, but requires a mild base like potassium carbonate (K₂CO₃) to deprotonate the target nitrogen/carbon without triggering unwanted ring-opening or degradation of the quinoline core.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of the non-methylated quinoline precursor in anhydrous DMF. Add 1.5 eq of anhydrous K₂CO₃ and stir for 15 minutes at 0°C.

  • Methylation: Dropwise, add 1.2 eq of Methyl Iodide (MeI). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Purification: Quench with ice water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Self-Validation (Critical Step): 1D Proton NMR can confirm the presence of a new –CH₃ group (singlet at ~2.5–3.5 ppm), but it cannot confirm where it attached. 2D-NOESY NMR is mandatory. Observing a through-space cross-peak between the new methyl protons and the specific adjacent aromatic protons on the quinoline ring definitively validates the regiochemistry before any biological testing begins.

Protocol 2: In Vitro Cytotoxicity & Target Engagement (MTT Assay)

Causality of Choice: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. We choose this over simple dye exclusion because it quantifies actual metabolic inhibition, which is the primary mechanism of action for many methylated quinoline kinase inhibitors.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HL-60) in 96-well plates at a density of 1×10⁴ cells/well in RPMI-1640 media. Incubate for 24h at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of the validated methylated and non-methylated quinoline derivatives. Include a vehicle control (0.1% DMSO).

  • Viability Quantification: After 72h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Solubilize the formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Self-Validation (Resistance Index): A single IC₅₀ value is easily skewed by cell passage number or media conditions. By running a parallel positive control (e.g., Doxorubicin) and calculating the Resistance Index (

    
    ), the system self-validates the assay's sensitivity on that specific day, ensuring the comparative data between the methylated and non-methylated variants is absolute.
    

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. arabjchem.org. 1

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. orientjchem.org. 3

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. nih.gov. 2

Sources

Structural Validation of Polysubstituted Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating structure of 4-Bromo-6-fluoro-2,8-dimethylquinoline by NOESY Content Type: Publish Comparison Guide

Focus Entity: 4-Bromo-6-fluoro-2,8-dimethylquinoline

Executive Summary

In drug discovery, the synthesis of polysubstituted quinolines—common scaffolds in antimalarials and kinase inhibitors—often yields regioisomers that are indistinguishable by low-resolution mass spectrometry. For the specific case of 4-Bromo-6-fluoro-2,8-dimethylquinoline , the challenge lies in verifying the positions of the methyl groups relative to the halogen substituents.

While X-ray crystallography is the gold standard, it is resource-heavy. Nuclear Overhauser Effect Spectroscopy (NOESY) offers a rapid, solution-state alternative that is 99% effective when rigorously controlled. This guide details the validation protocol, comparing its efficacy against HMBC and X-ray methods, and provides a self-validating logic flow for confirming the 2,8-dimethyl substitution pattern.

The Structural Challenge

The target molecule contains two distinct aromatic rings fused together:

  • Ring A (Pyridine-like): Contains Nitrogen (N1), Methyl (C2), Proton (C3), Bromine (C4).

  • Ring B (Benzene-like): Contains Proton (C5), Fluorine (C6), Proton (C7), Methyl (C8).

Key Ambiguity: Synthetic routes (e.g., Knorr or Combes synthesis) can lead to regioisomers where the benzene ring substituents (F and Me) are transposed (e.g., 6-Me, 8-F) or shifted (5-Me, 7-F). Standard 1D


H NMR shows the presence of groups but not their spatial arrangement.
Comparative Analysis of Validation Methods
FeatureNOESY (Recommended) HMBC (Connectivity) X-Ray Crystallography
Primary Output Spatial Proximity (< 5 Å)Through-bond connectivity (

)
3D Atomic Coordinates
Resolution Power High for RegioisomersMedium (Quaternary C ambiguity)Absolute
Sample Req. ~5-10 mg (Solution)~10-20 mg (Solution)Single Crystal (Solid)
Turnaround 2-4 Hours4-8 HoursDays to Weeks
Cost Efficiency HighMediumLow
Validation Logic "Seeing" neighborsInferring skeletonsDirect observation

NOESY Validation Protocol

This protocol relies on the "Anchor and Bridge" strategy. We use the methyl groups as "Anchors" to verify the position of adjacent aromatic protons ("Bridges").

Phase 1: Prerequisites (1D NMR & Signal Assignment)

Before running NOESY, assign the 1D spectrum to ensure signals are distinct.

  • 2-Me & 8-Me: Two singlets in the aliphatic region (~2.6 - 2.8 ppm).

  • H3: Singlet in the aromatic region (isolated by C2-Me and C4-Br).

  • H5 & H7: Doublets. Both couple to

    
    F at C6 (
    
    
    
    Hz).
Phase 2: The NOESY Experiment
  • Pulse Sequence: noesygpph (Phase-sensitive gradient NOESY).

  • Mixing Time (

    
    ): 600 ms .
    
    • Reasoning: Small molecules (MW ~268) tumble quickly; a longer mixing time is required to build up the NOE signal without allowing extensive spin diffusion.

  • Relaxation Delay (D1): 3-5 seconds (Ensure full relaxation for quantitative accuracy).

  • Scans: 16-32 (Sufficient for >5 mg sample).

Phase 3: Data Interpretation (The "Walk" Logic)
Step 1: Validate the Pyridine Ring (Ring A)
  • Observation: Look for a cross-peak between one Methyl singlet and the aromatic Singlet (H3).

  • Logic: The Methyl at C2 is spatially adjacent to H3.

  • Result: The methyl showing this correlation is assigned as 2-Me . The singlet proton is H3 .

Step 2: Validate the Benzene Ring (Ring B)
  • Observation: Look for a cross-peak between the other Methyl singlet and one of the aromatic Doublets.

  • Logic: The Methyl at C8 is spatially adjacent to H7.

  • Result: The methyl showing this correlation is 8-Me . The doublet proton showing this correlation is H7 .

Step 3: The "Orphan" Confirmation (H5)
  • Observation: The remaining aromatic doublet (H5) should show NO strong NOE correlations to any methyl group.

  • Logic: H5 is flanked by C4-Br and C6-F. It has no proton neighbors within 5 Å on the ring system (excluding weak peri-interactions which are often invisible in standard NOESY).

  • Validation: If H5 shows an NOE to a methyl group, the structure is incorrect (likely the 5-Me isomer).

Visualization of Logic and Workflow

Diagram 1: Structural NOE Map

This diagram illustrates the expected spatial correlations (Green Arrows) and the diagnostic lack of correlation (Red Block) that confirms the structure.

NOE_Map cluster_RingA Pyridine Ring (Ring A) cluster_RingB Benzene Ring (Ring B) Me2 2-Me (CH3) H3 H3 (Singlet) Me2->H3 Strong NOE (Confirm C2/C3) Br4 4-Br H5 H5 (Doublet) H5->Me2 NO Interaction (Distance > 5Å) F6 6-F Me8 8-Me (CH3) H5->Me8 NO Interaction (Distance > 5Å) H7 H7 (Doublet) Me8->H7 Strong NOE (Confirm C8/C7)

Caption: NOE Interaction Map. Green arrows indicate mandatory diagnostic correlations. Red dotted lines indicate the absence of signal required to confirm the H5 position.

Diagram 2: Experimental Workflow

The decision tree for accepting or rejecting the candidate structure.

Workflow Start Synthesized Product (Crude/Purified) Step1 1D 1H NMR Identify H3(s), H5(d), H7(d) Start->Step1 Step2 NOESY Experiment (Mix Time: 600ms) Step1->Step2 Check1 Is there NOE between a Me-group and H3(s)? Step2->Check1 Check2 Is there NOE between the OTHER Me-group and a Doublet? Check1->Check2 Yes ResultFail REJECTED Isomer Detected (e.g., 2,5-dimethyl) Check1->ResultFail No (Wrong Ring A) Check3 Does the remaining Doublet (H5) have NO NOE to Methyls? Check2->Check3 Yes (Identify H7) Check2->ResultFail No (Wrong Ring B) ResultPass VALIDATED 4-Bromo-6-fluoro-2,8-dimethylquinoline Check3->ResultPass Yes Check3->ResultFail No (H5 is close to Me)

Caption: Self-Validating Decision Tree. A binary logic flow ensures that only the correct regioisomer passes the validation.

Troubleshooting & Controls

To ensure Trustworthiness and Scientific Integrity , run these controls:

  • COSY Control: Run a COSY spectrum first. H5 and H7 should NOT show cross-peaks to each other (para-like separation by F6 prevents vicinal coupling). If they couple, the Fluorine is not at C6.

  • T1 Noise Artifacts: Ensure the NOE signals are phase-sensitive (usually negative relative to diagonal in small molecules, or positive depending on rotation correlation time). Artifacts usually appear as streaks.

  • Oxygen Quenching: Paramagnetic oxygen can shorten

    
     and reduce NOE enhancement. Degassing the sample (bubbling 
    
    
    
    for 5 mins) can improve signal intensity by 20-30%.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY pulse sequences and mixing time optimization). Link

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (The foundational text for interpreting NOE data).[1] Link

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Context on Quinoline synthesis and isomeric challenges). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for coupling constants in fluorinated aromatics). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-6-fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a system of chemical causality. When handling highly functionalized heterocyclic building blocks like 4-Bromo-6-fluoro-2,8-dimethylquinoline (CAS: 1378259-56-3) , understanding why a hazard exists is the most effective way to prevent it.

This compound is a highly valuable scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors via palladium-catalyzed cross-coupling. However, the orthogonal reactivity provided by the bromine and fluorine atoms also dictates strict, state-dependent handling protocols. The lipophilic nature of the dimethylquinoline core means that while the solid powder primarily poses an inhalation risk, its dissolved state presents a severe systemic toxicity risk via rapid dermal absorption [1].

Here is the comprehensive, self-validating operational guide for handling this specific quinoline derivative.

The Causality of Hazards: State-Dependent Risks

According to standard safety profiling for halogenated quinolines, this compound triggers specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[1].

The risk profile of 4-Bromo-6-fluoro-2,8-dimethylquinoline shifts dramatically based on its physical state:

  • Solid State (Powder): The primary risk is aerosolization. Fine halogenated powders can hold a static charge, causing them to repel from metal spatulas and become airborne, directly targeting the respiratory tract (H335).

  • Solution State: In drug development, this compound is typically dissolved in polar aprotic solvents like DMSO, DMF, or NMP. These solvents act as aggressive chemical carriers. If a DMSO solution contacts the skin, the solvent will rapidly transport the lipophilic quinoline derivative directly through the epidermal barrier and into the bloodstream, bypassing primary metabolic defenses.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these state-dependent risks, PPE must be selected based on quantitative breakthrough data rather than generic laboratory defaults [2].

PPE CategoryMaterial SpecificationMin. ThicknessBreakthrough Time (DMSO/DMF)Rationale & Causality
Gloves (Solid Handling) Nitrile4 mil (0.1 mm)N/A (Solid)Sufficient for dry powder; provides the tactile dexterity required for precise analytical weighing.
Gloves (Solution Handling) Butyl Rubber or Laminate (e.g., Silver Shield)15 mil (0.38 mm)> 480 minutesStandard nitrile degrades in < 5 minutes when exposed to DMSO. Butyl rubber is mandatory to prevent rapid dermal transport of the dissolved compound [4].
Eye Protection Polycarbonate Goggles2.2 mmN/AMust be ANSI Z87.1 compliant. Protects against both fine powder aerosolization (H319) and carrier solvent splashing [3].
Body Protection Flame-Resistant (FR) CottonStandard Lab CoatN/APrevents particulate accumulation on street clothes. FR rating is required because cross-coupling workflows often involve adjacent flammable solvents.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Preparation & Weighing (Solid State)
  • Ventilation Verification: Before opening the chemical container, verify that the chemical fume hood is operational. Validation: The digital monitor must read a face velocity between 80–100 feet per minute (fpm).

  • Static Mitigation: Because the powder can aerosolize due to static charge, use an anti-static polymeric weighing boat and a grounded, non-magnetic spatula.

  • Transfer: Weigh the required mass of 4-Bromo-6-fluoro-2,8-dimethylquinoline. Validation: Seal the source bottle immediately after transfer to prevent moisture ingress, which can degrade the halogenated bonds over time.

Phase 2: Dissolution & Reaction Setup (Solution State)
  • PPE Transition (Critical Step): If your reaction requires dissolving the compound in DMSO or DMF, you must remove your standard nitrile gloves and don butyl rubber or laminate gloves [2].

  • Solvent Addition: Slowly add the solvent to the pre-weighed solid within the fume hood. Do not agitate vigorously until the powder is fully wetted to avoid kicking up residual dry particulates.

  • Atmosphere Exchange: If placing the solution under an inert atmosphere (Argon/N2) via a Schlenk line for cross-coupling, ensure all glass joints are properly greased and secured with Keck clips. Validation: Gently tug on the joints before applying vacuum to prevent sudden pressure changes that could forcefully eject the toxic solution.

Workflow Storage 1. Chemical Storage (Dry, RT, Sealed) Weighing 2. Weighing & Transfer (Solid Handling) Storage->Weighing Move to Fume Hood (Verify 80-100 fpm) Dissolution 3. Dissolution in Solvent (e.g., DMF/DMSO) Weighing->Dissolution Add Solvent (Switch to Butyl Gloves) Reaction 4. Reaction Setup (Cross-Coupling) Dissolution->Reaction Inert Atmosphere (Check Seals) Disposal 5. Waste Disposal (Halogenated Organic) Reaction->Disposal Quench & Collect (Segregate Waste)

Operational workflow and PPE transition points for 4-Bromo-6-fluoro-2,8-dimethylquinoline.

Spill Management & Disposal Plan

The presence of both bromine and fluorine atoms dictates strict environmental and disposal controls.

Spill Response Protocol:

  • For Solid Spills: Do not dry sweep, as this will immediately aerosolize the respiratory irritant. Mist the powder lightly with a compatible, low-toxicity solvent (such as isopropanol) to suppress dust. Wipe up the resulting paste with absorbent pads.

  • For Liquid Spills (in DMF/DMSO): Immediately apply an inert, high-capacity absorbent material (e.g., diatomaceous earth or vermiculite). Do not use paper towels, as the carrier solvent will soak through and contact your gloves. Scoop the saturated absorbent into a sealable, chemically compatible waste container.

Disposal Causality: 4-Bromo-6-fluoro-2,8-dimethylquinoline must be strictly segregated into Halogenated Organic Waste streams [2]. Causality: Mixing halogenated waste with standard non-halogenated organic streams can lead to the formation of highly toxic, environmentally persistent dioxins and furans during downstream incineration processes. Ensure the waste container is clearly labeled with the exact CAS number to inform the waste management facility of the dual-halogen nature of the compound.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine (National Academies Press) URL:[Link]

  • Personal Protective Equipment (OSHA 3151-12R) Occupational Safety and Health Administration (OSHA) URL: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (PMC) URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.